molecular formula C13H17NO2 B8016519 3-Acetyl-N,N-diethyl-benzamide

3-Acetyl-N,N-diethyl-benzamide

Cat. No.: B8016519
M. Wt: 219.28 g/mol
InChI Key: XKAUTVHTYKIQFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetyl-N,N-diethyl-benzamide is a synthetic organic compound with the molecular formula C13H17NO2 and is provided as a high-purity reagent for research and development purposes . This compound features a benzamide core structure substituted with diethylamino and acetyl functional groups. Chemically, it is a derivative of N,N-diethylbenzamide and is structurally related to other bioactive benzamides. The specific research applications, mechanism of action, and physicochemical properties of this compound are currently not well-documented in the scientific literature and represent an area for further investigation. Researchers may explore its potential as a building block in organic synthesis, a candidate in drug discovery projects, or as an analog for studying the structure-activity relationships of more characterized compounds like N,N-Diethyl-meta-toluamide (DEET) . This product is intended for use by qualified laboratory professionals only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. All safety data sheet recommendations should be consulted and followed prior to handling.

Properties

IUPAC Name

3-acetyl-N,N-diethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-4-14(5-2)13(16)12-8-6-7-11(9-12)10(3)15/h6-9H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKAUTVHTYKIQFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=CC(=C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In Silico Modeling of 3-Acetyl-N,N-diethyl-benzamide Receptor Binding

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the rigorous in silico characterization of 3-Acetyl-N,N-diethyl-benzamide , a structural analog of the gold-standard insect repellent DEET (N,N-Diethyl-3-methylbenzamide).[1] The substitution of the meta-methyl group with an acetyl moiety introduces distinct electronic and steric properties that may alter binding affinity and selectivity profiles.

The primary biological targets for this class of benzamides are Insect Odorant Receptors (ORs) , specifically the highly conserved co-receptor Orco and ligand-specific subunits (e.g., MhOR5, AgOr). This guide details a self-validating workflow integrating Quantum Mechanics (QM) for ligand parameterization, Homology Modeling for receptor generation, and Membrane-Embedded Molecular Dynamics (MD) for thermodynamic profiling.[1]

Phase 1: Chemical Space & Target Identification[1]

Ligand Chemistry & Parameterization

Unlike standard force field generation, the acetyl group at the C3 position requires precise charge derivation to account for the electron-withdrawing carbonyl oxygen, which influences the electrostatic potential surface (ESP) differently than the methyl group of DEET.

Protocol: Quantum Mechanical Optimization

  • Conformational Search: Generate initial conformers using RDKit or OpenBabel to identify global minima.[1]

  • Geometry Optimization: Perform DFT optimization using Gaussian 16 or ORCA .

    • Theory Level: B3LYP/6-31G(d,p) or wB97X-D (for dispersion correction).[1]

    • Solvation: IEFPCM (Implicit water model).[1]

  • Charge Derivation: Calculate RESP (Restrained Electrostatic Potential) charges. These are critical for the AMBER force field compatibility.

    • Validation: Ensure the acetyl carbonyl oxygen carries a partial charge near -0.5 to -0.6e, distinct from the amide carbonyl.

Target Selection: The Odorant Receptor Complex

Benzamide repellents bind to a hydrophobic pocket within the transmembrane (TM) domain of insect ORs. The most structurally resolved template is MhOR5 (Machilis hrabei), which has been crystallized in complex with DEET (PDB: 7LID).

  • Primary Target: MhOR5 (PDB: 7LID) - Validated DEET binding site.[1]

  • Secondary Target: Anopheles gambiae Orco/Or complex (Homology Model required).

Phase 2: Structural Preparation & Homology Modeling

Since crystal structures for specific pest species (e.g., Aedes aegypti) may be unavailable, high-fidelity homology modeling is required.[1]

Protocol: AlphaFold2-Multimer & Refinement

  • Sequence Alignment: Retrieve sequences for target ORs (e.g., AgOrco).[1]

  • Model Generation: Use AlphaFold2-Multimer to predict the tetrameric assembly (ORs form heteromeric ion channels).[1]

  • Template Bias: Use PDB 7LID as a template to enforce the "open" pore conformation associated with ligand binding.[1]

  • Membrane Orientation: Align the TM domains along the Z-axis using the OPM (Orientations of Proteins in Membranes) server.

Phase 3: Molecular Docking (The Static View)

Docking benzamides to ORs is challenging due to the "induced fit" nature of the hydrophobic pocket, which is lined with flexible residues (Phe, Tyr, Trp).

Grid Generation[1]
  • Center: Define the centroid based on the bound DEET ligand in PDB 7LID.

  • Dimensions: 20Å x 20Å x 20Å box covering TM helices S2, S4, and S7.

  • Constraints: Define a hydrophobic constraint on Phe123 (residue numbering varies by species) to ensure pi-stacking interactions.

Induced Fit Docking (IFD) Protocol

Standard rigid-receptor docking often fails for benzamides.[1] Use an IFD workflow (e.g., Schrödinger or AutoDock Vina with flexible side chains).[1]

ParameterSettingRationale
Search Algorithm Lamarckian Genetic Algorithm (LGA)Efficient exploration of ligand torsional space.[1]
Exhaustiveness 32 (High)Ensures convergence in the hydrophobic tunnel.
Flexible Residues Phe, Tyr, Trp lining the pocketAllows the acetyl group to displace side chains without steric clash.
Scoring Function Vina-Score / Glide SPBalances hydrophobic terms and H-bond penalties.[1]

Phase 4: Membrane-Embedded Molecular Dynamics (The Dynamic View)

Static docking cannot predict the stability of the acetyl group within the pocket. MD simulations in a lipid bilayer are mandatory.[1]

System Setup (GROMACS/AMBER)
  • Membrane Builder: Insert the receptor-ligand complex into a POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) bilayer.[1] This mimics the insect neuronal membrane.

  • Solvation: TIP3P water model, extending 15Å beyond the membrane surface.[1]

  • Ionization: Neutralize with 150 mM NaCl to mimic physiological hemolymph.

Simulation Protocol
  • Minimization: Steepest descent (5000 steps) to remove steric clashes between lipids and protein.[1]

  • Equilibration (Phase 1 - NVT): 1 ns at 300K, restraining protein/ligand heavy atoms.[1]

  • Equilibration (Phase 2 - NPT): 5 ns, releasing lipid restraints to allow membrane packing.[1]

  • Production Run: 100 ns - 500 ns.

    • Time Step: 2 fs.

    • Thermostat: Nose-Hoover.[1]

    • Barostat: Parrinello-Rahman (Semi-isotropic coupling for membranes).[1]

Phase 5: Thermodynamic Analysis (MMPBSA)

To quantify the binding affinity difference between the 3-acetyl analog and DEET, utilize the Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) method.

Equation:


[1]

Protocol:

  • Trajectory Sampling: Extract 500 snapshots from the stable last 50ns of the trajectory.

  • Stripping: Remove water and ions (implicit solvation calculation).

  • Calculation:

    • 
      : Computed from force field.[1]
      
    • 
      : Poisson-Boltzmann (PB) equation.[1][2] Dielectric constant 
      
      
      
      (protein interior).[1]
    • 
      : Surface area dependent (
      
      
      
      ).[1]
  • Comparison: Calculate

    
    .[1] A negative value indicates the acetyl analog is a stronger binder.
    

Visualization: The In Silico Workflow

The following diagram illustrates the integrated workflow from ligand parameterization to binding energy calculation.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Interaction cluster_2 Phase 3: Dynamics & Energy Ligand This compound (QM Optimization / RESP Charges) Docking Induced Fit Docking (Flexible Pocket Residues) Ligand->Docking Parametrized Ligand Target Target Identification (MhOR5 / AgOr Homology) Target->Docking Refined Structure Complex Ligand-Receptor Complex Docking->Complex Membrane POPC Membrane Embedding Complex->Membrane MD_Sim MD Simulation (100ns Production) Membrane->MD_Sim Equilibration MD_Sim->Docking Feedback Loop (If Unstable) MMPBSA MMPBSA Analysis (Binding Free Energy) MD_Sim->MMPBSA Trajectory Snapshots

Figure 1: End-to-end computational workflow for characterizing benzamide receptor binding.

Visualization: Binding Mechanism Hypothesis[3]

This diagram visualizes the hypothesized interaction within the hydrophobic pocket, highlighting the difference between DEET and the 3-Acetyl analog.

BindingSite Ligand This compound Phe_Res Phe123 (Pi-Stacking) Ligand->Phe_Res Aromatic Ring Interaction Tyr_Res Tyr383 (H-Bond Donor) Ligand->Tyr_Res Acetyl Carbonyl Possible H-Bond Hyd_Pocket Hydrophobic Pocket Walls Ligand->Hyd_Pocket Diethyl Group Van der Waals Water Water Bridge (Optional) Ligand->Water Solvation Note NOTE: Acetyl group (vs Methyl in DEET) increases polar surface area, potentially recruiting Tyr/Ser H-bonds. Note->Ligand

Figure 2: Hypothesized molecular interactions in the OR binding pocket. The acetyl group may introduce novel H-bond acceptors compared to DEET.

References

  • Butterwick, J. A., et al. (2018).[1] Cryo-EM structure of the insect olfactory receptor Orco.[3] Nature.[1] [Link]

  • Del Mármol, J., et al. (2021).[1] The structural basis of odorant recognition in insect olfactory receptors.[3][4][5] Nature.[1] [Link] (Describes the MhOR5-DEET complex).[1]

  • Genheden, S., & Ryde, U. (2015).[1] The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities.[2][6] Expert Opinion on Drug Discovery.[1] [Link]

  • Leal, W. S. (2014).[1] Odorant-binding proteins: insects' first line of olfactory defense.[1][7] In Insect Hydrocarbons. Cambridge University Press.[1]

  • Case, D. A., et al. (2023).[1] Amber 2023 Reference Manual.[1] University of California, San Francisco.[1] [Link]

Sources

Technical Deep Dive: The Genesis and Chemical Evolution of N,N-Diethyl-m-toluamide (DEET)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Entomologists

Executive Summary

N,N-diethyl-m-toluamide (DEET) remains the gold standard of insect repellency, a status it has maintained since its synthesis in 1946. Despite the emergence of newer agents like Picaridin and IR3535, DEET’s broad-spectrum efficacy against vectors of malaria, dengue, and Lyme disease underscores its critical role in global public health. This guide analyzes the technical history of DEET, transitioning from its wartime strategic discovery to the modern elucidation of its molecular targets on the antennal olfactory sensilla.

The Strategic Imperative: USDA and the War in the Pacific

Historical Context

In the early 1940s, the U.S. military faced a non-combatant adversary in the Pacific theater that rivaled enemy fire in lethality: arthropod-borne disease. Scrub typhus and malaria decimated units in jungle environments. The standard repellent of the era, citronella, was volatile and offered short-lived protection (often <1 hour).

The Screening Program

The U.S. Department of Agriculture (USDA), operating out of Orlando, Florida, initiated a massive screening program of over 20,000 compounds. The objective was to identify a molecule with:

  • Low Volatility: To ensure prolonged efficacy on skin.

  • Cosmetic Acceptability: Non-greasy and odorless to humans.

  • Broad-Spectrum Activity: Effective against mosquitoes (Aedes, Anopheles), mites, and ticks.

In 1946, Samuel I. Gertler of the USDA successfully patented N,N-diethyl-m-toluamide (U.S. Patent 2,408,389), originally designated for military application.[1] It was not until 1957 that the compound was released for civilian use, fundamentally altering the landscape of personal protection.[1][2][3][4]

Chemical Genesis and Synthesis Protocols

DEET belongs to the benzamide class of compounds. Its discovery was not serendipitous but the result of systematic structure-activity relationship (SAR) studies focusing on the amide bond stability and the lipophilicity conferred by the diethyl chain.

The Synthesis Pathway

The industrial synthesis of DEET classically involves the amidation of m-toluic acid. The reaction proceeds via an acyl chloride intermediate to ensure high yield and purity.

Reaction Stoichiometry:

  • Activation: m-Toluic acid reacts with thionyl chloride (

    
    ) to form m-toluoyl chloride.
    
  • Amidation: The acid chloride reacts with diethylamine in the presence of a base (often NaOH or excess amine) to scavenge the liberated HCl.

Visualization: Synthetic Workflow

The following diagram outlines the chemical transformation and purification logic.

DEET_Synthesis Toluic m-Toluic Acid (Starting Material) AcidChloride m-Toluoyl Chloride (Reactive Intermediate) Toluic->AcidChloride Reflux SOCl2 Thionyl Chloride (Activator) SOCl2->AcidChloride Diethylamine Diethylamine (Nucleophile) CrudeDEET Crude DEET (Amide + HCl) Diethylamine->CrudeDEET AcidChloride->CrudeDEET + Diethylamine Exothermic Washing Acid/Base Wash (Remove unreacted amine/acid) CrudeDEET->Washing Quench Distillation Vacuum Distillation (Purification) Washing->Distillation Organic Phase FinalDEET Pure DEET (N,N-diethyl-m-toluamide) Distillation->FinalDEET >97% Purity

Figure 1: Industrial synthesis pathway of DEET via acid chloride activation.

Mechanistic Evolution: From "Masking" to Molecular Interference

For decades, the prevailing dogma was that DEET functioned by blocking the insect's ability to sense lactic acid and carbon dioxide—effectively "blinding" the mosquito to the host. Modern electrophysiological studies have overturned this simple masking theory.

The "Confusant" Hypothesis vs. Direct Repellency

Current research, driven by single-sensillum recording (SSR), suggests a bimodal mechanism:

  • Olfactory Receptor Inhibition: DEET inhibits specific odorant receptors (ORs) that tune into host attractants like 1-octen-3-ol.

  • Direct Repellency: DEET directly activates specific avoidance receptors (e.g., CquiOR136 in Culex mosquitoes) and the highly conserved co-receptor Orco.

This dual action creates a sensory overload or "scrambling" effect, preventing the insect from tracking the chemotactic plume of a host.

Visualization: Olfactory Interference

Mechanism cluster_Antenna Mosquito Antennal Sensillum HostOdor Host Attractants (1-octen-3-ol, Lactic Acid) OR_Complex Odorant Receptor Complex (Orco + Specific OR) HostOdor->OR_Complex Normal Activation DEET DEET Molecule DEET->OR_Complex Modulates/Scrambles (Agonist/Antagonist) Gustatory Gustatory Receptor (Contact Repellency) DEET->Gustatory Direct Contact Neuron Olfactory Receptor Neuron (ORN) Action Potential Modulation OR_Complex->Neuron Altered Firing Rate Gustatory->Neuron Avoidance Signal Behavior Behavioral Output Neuron->Behavior Confused/Repelled

Figure 2: Bimodal mechanism of action involving olfactory scrambling and direct gustatory avoidance.

Toxicology and Pharmacokinetics

The safety profile of DEET is well-characterized due to its extensive history of use.[2] However, its lipophilic nature allows for dermal permeation, necessitating rigorous toxicological boundaries.

Physicochemical and PK Profile
ParameterDataClinical Significance
Molecular Weight 191.27 g/mol Small enough for dermal absorption.
LogP ~2.02Highly lipophilic; penetrates stratum corneum.
Dermal Absorption 5–18% (Human)Significant systemic entry; requires rapid clearance.
Metabolism Hepatic (CYP450)Oxidized to N,N-diethyl-m-hydroxymethylbenzamide and m-toluamide.
Excretion Renal (Urine)Rapid elimination (half-life ~2.5 hours); low bioaccumulation risk.
Acute Toxicity (LD50) ~2,000 mg/kg (Rat, Oral)Classified as "Slightly Toxic" (EPA Category III).
Neurotoxicity Concerns

While rare, neurotoxic events (seizures) have been reported, primarily in cases of ingestion or excessive application in children. The mechanism is linked to weak inhibition of mammalian acetylcholinesterase, though this effect is orders of magnitude lower than in insects.

Experimental Protocol: The Arm-in-Cage Bioassay

To validate repellency, the ASTM E951 standard "Arm-in-Cage" method is the industry benchmark. This protocol provides a self-validating system for determining Complete Protection Time (CPT).

Protocol Workflow

Objective: Determine the duration of 99% repellency against a specific mosquito density.

  • Cage Setup:

    • Dimensions: 50 x 50 x 50 cm.

    • Population: 200 nulliparous, sucrose-fed female mosquitoes (aged 5–10 days).

    • Conditioning: Starved of sucrose 12 hours prior to testing.

  • Subject Preparation:

    • Wash forearm with unscented soap; rinse with 70% ethanol.

    • Apply 1.0 g (or 1.0 mL) of test formulation to 600 cm² of forearm skin.

  • Exposure Cycle:

    • Insert treated arm into cage for 3 minutes every 30 minutes .

    • Control: Untreated arm inserted first to verify "biting pressure" (must exceed 10 landings/minute).

  • Endpoint Definition (CPT):

    • The test concludes at the "First Confirmed Bite" (a bite followed by another within 30 minutes).

    • CPT Calculation: Time elapsed between application and the First Confirmed Bite.[5]

Visualization: Bioassay Logic

Bioassay Start Start Bioassay (ASTM E951) CheckControl Check Control Arm (Untreated) Start->CheckControl Decision1 >10 Landings/min? CheckControl->Decision1 Apply Apply Formulation (1g / 600cm²) Decision1->Apply Yes Abort Abort: Low Aggression Decision1->Abort No Exposure Expose Treated Arm (3 mins) Apply->Exposure Observation Observe for Bites Exposure->Observation BiteCheck Bite Confirmed? Observation->BiteCheck Wait Wait 30 Minutes BiteCheck->Wait No (Protected) End Record CPT (Complete Protection Time) BiteCheck->End Yes (Failure) Wait->Exposure

Figure 3: Logic flow for the ASTM E951 Arm-in-Cage repellency bioassay.

References

  • Gertler, S. I. (1946).[1][4][6] N,N-diethylbenzamide as an insect repellent. U.S. Patent 2,408,389. United States Patent Office. Link

  • Ditzen, M., Pellegrino, M., & Vosshall, L. B. (2008). Insect odorant receptors are molecular targets of the insect repellent DEET. Science, 319(5871), 1838-1842. Link

  • Syed, Z., & Leal, W. S. (2008). Mosquitoes smell and avoid the insect repellent DEET.[1][4] Proceedings of the National Academy of Sciences, 105(36), 13598-13603. Link

  • ASTM International. (2015). Standard Test Methods for Laboratory Testing of Non-Commercial Mosquito Repellent Formulations On the Skin (E951). Link

  • Centers for Disease Control and Prevention (CDC). (2009). Review of the biodistribution and toxicity of the insect repellent N,N-diethyl-m-toluamide (DEET). Link

  • U.S. Environmental Protection Agency. (1998). Reregistration Eligibility Decision (RED): DEET. Link

Sources

Toxicological Profile of N,N-Diethylbenzamide (DEB) in Mammalian Systems

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth toxicological profile of N,N-Diethylbenzamide (DEB), designed for researchers and safety professionals.

CAS No: 1696-17-9 | Molecular Formula: C₁₁H₁₅NO Synonyms: Benzoic acid diethylamide; N,N-Diethylbenzoesäureamid

Executive Summary & Chemical Identity

N,N-Diethylbenzamide (DEB) is a benzamide derivative primarily utilized as an insect repellent and industrial intermediate. Often confused with its methylated analog DEET (N,N-diethyl-m-toluamide), DEB exhibits a distinct toxicological profile driven by its specific structural constraints—most notably the absence of the meta-methyl group found in DEET.

While DEB shares the dermal permeation characteristics of lipophilic amides, its inhalation toxicity profile presents a unique hazard: irreversible respiratory depression in murine models at concentrations where DEET is benign. This guide synthesizes the physicochemical drivers of DEB toxicity, its metabolic fate, and critical risk assessment protocols.

Physicochemical Drivers of Toxicity
PropertyValueToxicological Implication
Molecular Weight 177.25 g/mol Facilitates rapid dermal absorption (rule of 5 compliant).
LogP (Octanol/Water) ~2.2 - 2.4High lipophilicity ensures blood-brain barrier (BBB) permeation and dermal retention.
Vapor Pressure ModerateSufficient volatility to pose inhalation risks in confined spaces.
Structural Feature Lack of m-methyl groupPrevents ring-methyl oxidation (a major detoxification route for DEET), forcing metabolism toward N-deethylation.

Toxicokinetics and Metabolism (ADME)

Absorption and Distribution

DEB acts as a classic lipophilic xenobiotic.

  • Dermal: Rapid partitioning into the stratum corneum. Unlike hydrophilic compounds, DEB creates a reservoir effect in the skin, leading to prolonged systemic release.

  • Systemic Distribution: Once in the systemic circulation, its lipophilicity facilitates distribution to lipid-rich tissues, including the central nervous system (CNS) and liver.

Metabolic Pathways: The "Missing Methyl" Shift

In DEET metabolism, the primary clearance mechanism is the oxidation of the ring methyl group to form a hydroxymethyl metabolite (BALC). DEB lacks this methyl group. Consequently, mammalian systems must rely heavily on N-deethylation and ring hydroxylation .

  • Phase I (Oxidative): Mediated by CYP450 isoforms (likely CYP2B6 and CYP2C19 based on structural analogs). The ethyl groups are sequentially removed (N-deethylation) to form N-ethylbenzamide and subsequently Benzamide.

  • Phase II (Conjugation): The resulting Benzamide is hydrolyzed to Benzoic Acid, which is then conjugated with glycine to form Hippuric Acid for renal excretion.

Diagram 1: Comparative Metabolic Fate (DEB vs. DEET)

DEB_Metabolism cluster_0 Critical Difference DEB N,N-Diethylbenzamide (Parent) Int1 N-Ethylbenzamide (Intermediate) DEB->Int1 N-Deethylation (CYP450) DEET DEET (Reference) BALC Ring-Hydroxylation (Major DEET Route) DEET->BALC CYP2B6 (Blocked in DEB) Int2 Benzamide Int1->Int2 N-Deethylation Acid Benzoic Acid Int2->Acid Amidase/Hydrolysis Excrete Hippuric Acid (Urine) Acid->Excrete Glycine Conjugation

Caption: Metabolic divergence of DEB. The lack of a methyl group precludes the ring-oxidation pathway dominant in DEET, shifting flux toward N-deethylation and hydrolysis.

Acute Toxicity Profile

The Respiratory Anomaly (Inhalation Toxicity)

The most critical toxicological differentiator for DEB is its effect on respiratory mechanics. While DEET and other analogs (e.g., DEPA) cause sensory irritation without major respiratory depression, DEB exhibits irreversible respiratory depression in murine models.[1][2]

  • Findings: In male mice, exposure to DEB aerosol at concentrations >277 mg/m³ caused a persistent decrease in respiratory frequency that did not recover after cessation of exposure.[1][2]

  • Mechanism: The data suggests DEB acts as a pulmonary irritant capable of inducing deep lung reflex apnea or direct central respiratory center suppression, unlike the upper-airway sensory irritation seen with DEET.

Acute Lethality Data
RouteSpeciesLD50 / LC50GHS Classification
Oral Rat~2000 mg/kgCategory 4 (Harmful if swallowed)
Dermal Mouse1700 mg/kgCategory 4 (Harmful in contact with skin)
Inhalation Mouse> 2.5 g/m³ (4h)Warning: Sub-lethal respiratory depression observed at lower doses.
Target Organ Toxicity
  • Respiratory System: Primary target via inhalation. Irritation of the respiratory tract (STOT SE 3).[3][4]

  • Skin & Eyes: Moderate skin irritant (Category 2) and serious eye irritant (Category 2/2A).[5] Lipophilicity allows it to strip lipids from the stratum corneum, causing dermatitis.

  • CNS: High doses (oral/dermal) can lead to neurotoxic signs similar to other benzamides: ataxia, tremors, and lethargy.

Experimental Protocols for Safety Assessment

To validate the safety profile of DEB formulations, researchers should employ the following standardized assays.

Protocol A: In Vitro Dermal Absorption (Franz Diffusion Cell)

Objective: Quantify the flux of DEB through mammalian skin to estimate systemic exposure risks.

  • Preparation: Mount excised human or porcine skin (dermatomed to 500 µm) between the donor and receptor chambers.

  • Receptor Fluid: Use PBS with 5% Bovine Serum Albumin (BSA) or ethanol (to maintain sink conditions for the lipophilic DEB).

  • Dosing: Apply finite dose (10 µL/cm²) of DEB formulation to the donor side.

  • Sampling: Withdraw receptor fluid aliquots at 0, 1, 2, 4, 8, 12, and 24 hours. Replace volume immediately.

  • Analysis: Quantify DEB via HPLC-UV (230 nm) or LC-MS/MS.

  • Calculation: Plot cumulative amount permeated (

    
    ) vs. time. Calculate steady-state flux (
    
    
    
    ) from the linear slope.
Diagram 2: Dermal Absorption Workflow

Dermal_Assay cluster_sampling Sampling Loop (0-24h) Start Skin Preparation (Porcine/Human, 500µm) Mount Mount in Franz Cell (Donor vs Receptor) Start->Mount Dose Apply Finite Dose (10 µL/cm² DEB) Mount->Dose Sample Withdraw Aliquot (Receptor Fluid) Dose->Sample Replace Replace Volume (Maintain Sink) Sample->Replace Analyze HPLC/LC-MS Analysis Replace->Analyze Calc Calculate Flux (Jss) & Permeability (Kp) Analyze->Calc

Caption: Workflow for assessing dermal kinetics. Critical step: Maintaining sink conditions in receptor fluid due to DEB lipophilicity.

Risk Assessment & Handling Framework

Occupational Exposure Limits (OEL)

No specific global OEL exists for DEB. Based on the NOAEL (No Observed Adverse Effect Level) from analog studies and the specific respiratory toxicity of DEB:

  • Proposed Internal OEL (8h TWA): < 5 mg/m³ (Conservative derivation based on respiratory depression threshold in mice).

  • Skin Notation: YES . Significant dermal absorption potential.[3]

Hierarchy of Controls
  • Engineering: Closed-system synthesis. Local exhaust ventilation (LEV) is mandatory for any heating or aerosolization processes due to respiratory risks.

  • PPE:

    • Respiratory:[1][3] Half-face respirator with organic vapor (OV) cartridges (e.g., NIOSH N95/OV) if LEV is insufficient.

    • Dermal:[3][5] Nitrile gloves (0.11 mm) provide splash protection; Laminate film (Silver Shield) required for prolonged contact.

Diagram 3: Risk Management Decision Tree

Risk_Tree Exposure DEB Exposure Scenario Form Physical Form? Exposure->Form Aerosol Aerosol / Mist Form->Aerosol Spraying/Heating Liquid Liquid / Cream Form->Liquid Handling RespRisk HIGH RISK: Respiratory Depression Aerosol->RespRisk DermalRisk MODERATE RISK: Absorption & Irritation Liquid->DermalRisk Control1 Mandatory LEV + Respirator (OV/P100) RespRisk->Control1 Control2 Nitrile Gloves + Chemical Goggles DermalRisk->Control2

Caption: Decision logic for DEB safety. Aerosol generation triggers high-level respiratory controls due to specific toxicity.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 15542: N,N-Diethylbenzamide. PubChem. Available at: [Link]

  • Gupta, L., et al. (1999). Comparative effects of insect repellent N,N-diethylbenzamide, N,N-diethylphenylacetamide, and N,N-diethyl-3-methylbenzamide aerosols on the breathing pattern and respiratory variables in mice. Archives of Toxicology, 73(2), 118-123. (Source of respiratory depression data).[1][2][6] Available at: [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: N,N-diethylbenzamide (CAS 1696-17-9).[3] ECHA.[3][7] Available at: [Link]

  • Usmani, K.A., et al. (2002). In vitro human metabolism and interactions of repellent N,N-diethyl-m-toluamide. Drug Metabolism and Disposition, 30(3), 289-294. (Comparative metabolic reference). Available at: [Link]

Sources

Methodological & Application

Gas chromatography-mass spectrometry (GC-MS) protocol for N,N-diethyl-3-methylbenzamide quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the quantification of N,N-Diethyl-3-methylbenzamide (DEET). As the active ingredient in the world's most common insect repellents, DEET requires precise monitoring in two distinct contexts: toxicological assessment (human plasma/urine) and environmental impact (surface water/wastewater).[1]

The Analytical Challenge: DEET (MW 191.13) presents a unique challenge in trace analysis. While thermally stable, it is susceptible to matrix interference in complex fluids.[1] In Electron Impact (EI) ionization, DEET produces a relatively weak molecular ion (


 m/z 191) and a dominant base peak at m/z 119 (the methylbenzoyl cation).[1]

The Solution: To maximize sensitivity and selectivity, this protocol utilizes Selected Ion Monitoring (SIM) rather than Full Scan mode.[1] We prioritize the m/z 119 ion for quantification, while monitoring m/z 191 and 91 for qualitative confirmation. To ensure data integrity against matrix effects, we employ Phenanthrene-d10 as the Internal Standard (IS), a proven stable isotope surrogate that does not interfere with the DEET spectral footprint.[1]

Experimental Workflow (Logic Diagram)

The following diagram outlines the decision matrix for sample preparation based on the matrix type, ensuring the correct extraction pathway is chosen before instrumental analysis.

DEET_Workflow Sample Start: Sample Collection Matrix_Check Determine Matrix Type Sample->Matrix_Check Bio_Path Biological Fluid (Plasma/Urine) Matrix_Check->Bio_Path High Protein/Lipid Env_Path Environmental Water (Surface/Wastewater) Matrix_Check->Env_Path High Volume/Low Conc LLE Liquid-Liquid Extraction (LLE) Solvent: MTBE or Hexane/Acetone Bio_Path->LLE Centrifuge Centrifugation & Phase Separation LLE->Centrifuge Evap Nitrogen Evaporation Reconstitute in Isooctane Centrifuge->Evap Filter Filtration (0.45 µm) Env_Path->Filter SPE Solid Phase Extraction (SPE) Cartridge: C18 Filter->SPE Elution Elution (EtOAc/DCM) SPE->Elution Elution->Evap GCMS GC-MS Analysis (SIM Mode) Quant Ion: m/z 119 Evap->GCMS Data Data Processing ISTD Normalization GCMS->Data

Figure 1: Dual-pathway sample preparation workflow for DEET quantification.[1]

Materials & Reagents

CategoryItemSpecification/Notes
Standards DEET Analytical Standard>99% Purity (Sigma-Aldrich or equivalent)
Internal Standard Phenanthrene-d10100 µg/mL in Acetone (Isotopically labeled for drift correction)
Solvents Methyl tert-butyl ether (MTBE)HPLC Grade (For Plasma LLE)
Dichloromethane (DCM)HPLC Grade (For Water SPE)
Ethyl AcetateHPLC Grade (For Water SPE)
IsooctaneReconstitution solvent (Low volatility prevents sample loss)
Consumables SPE CartridgesC18 (500 mg, 6 mL) for environmental samples
GC VialsAmber glass with PTFE/Silicone septa

Sample Preparation Protocols

Protocol A: Biological Fluids (Plasma/Urine)

Targeting: Toxicology & Exposure Studies Reference Grounding: Adapted from rapid LLE methods for plasma [1].

  • Aliquot: Transfer 200 µL of plasma/urine into a 1.5 mL centrifuge tube.

  • Internal Standard Spike: Add 20 µL of Phenanthrene-d10 working solution (10 µg/mL). Vortex for 10 sec.

  • Extraction: Add 1.0 mL of MTBE.

  • Agitation: Vortex vigorously for 2 minutes or shake for 10 minutes.

  • Phase Separation: Centrifuge at 10,000 rpm for 5 minutes at 4°C.

  • Transfer: Transfer the organic (upper) supernatant to a clean glass vial.

  • Concentration: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

  • Reconstitution: Reconstitute residue in 100 µL of Isooctane. Transfer to GC vial.

Protocol B: Environmental Water

Targeting: Ecological Monitoring Reference Grounding: Aligned with EPA Method 525.2 principles [2].

  • Pre-treatment: Filter 500 mL of water sample through a 0.45 µm glass fiber filter to remove particulates.[1]

  • Conditioning: Condition C18 SPE cartridge with 5 mL Ethyl Acetate, followed by 5 mL Methanol, then 5 mL HPLC water. Do not let the cartridge dry.

  • Loading: Pass the water sample through the cartridge at a flow rate of ~5-10 mL/min.

  • Wash: Rinse cartridge with 5 mL of 5% Methanol in water to remove polar interferences. Dry cartridge under vacuum for 10 mins.[1][2]

  • Elution: Elute analytes with 5 mL Ethyl Acetate followed by 5 mL Dichloromethane .

  • Concentration: Combine eluates and evaporate to near dryness under Nitrogen.

  • Reconstitution: Reconstitute in 1.0 mL Isooctane containing the Internal Standard (1 µg/mL final conc).

GC-MS Instrument Parameters

Instrument: Agilent 7890/5977 or equivalent single quadrupole system.

Gas Chromatography (GC) Settings
ParameterSettingRationale
Column DB-5ms (30m x 0.25mm x 0.25µm)Standard non-polar phase for aromatic amides.[1]
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Optimal linear velocity for resolution.[1]
Inlet Splitless Mode, 250°CMaximizes sensitivity for trace analytes.[1]
Injection Volume 1.0 µLStandard volume to prevent backflash.[1]
Oven Program Initial: 80°C (Hold 1 min)Solvent focusing.
Ramp 1: 20°C/min to 200°CRapid elution of matrix lights.[1]
Ramp 2: 5°C/min to 230°CCritical: Slow ramp to resolve DEET isomers.
Ramp 3: 30°C/min to 300°C (Hold 3 min)Column bake-out.
Mass Spectrometry (MS) Settings (SIM Mode)

Acquisition Logic: SIM mode is mandatory for low-level quantification.[1] We monitor the fragmentation of the amide bond.[1]

  • Solvent Delay: 4.0 minutes (Must be determined experimentally to protect filament).

  • Source Temp: 230°C

  • Quad Temp: 150°C

SIM Table:

CompoundRet.[1][2][3][4][5][6][7][8] Time (approx)Quant Ion (m/z)Qual Ion 1 (m/z)Qual Ion 2 (m/z)
DEET 12.5 min119.1 190.1 (M+)91.1
Phenanthrene-d10 (IS) 16.2 min188.1 189.1160.1

Mechanistic Insight: The m/z 119 ion corresponds to the 3-methylbenzoyl cation , formed by the cleavage of the amide bond and loss of the diethylamine group.[1] This fragment is far more abundant and stable than the molecular ion (m/z 190/191), providing superior signal-to-noise ratios [3].[1]

Method Validation & Quality Control

To ensure this protocol meets "Senior Scientist" standards, the following validation criteria must be met:

  • Linearity: Construct a 6-point calibration curve (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

    • Acceptance:

      
      .[1]
      
  • Precision: Analyze 5 replicates at low (10 ng/mL) and high (200 ng/mL) concentrations.

    • Acceptance: RSD < 15%.[1][9][10]

  • Recovery: Spike blank matrix (plasma or water) before extraction.[1]

    • Acceptance: 80% - 120% recovery relative to neat standards.[1]

  • Carryover: Inject a solvent blank immediately after the highest standard.[1]

    • Acceptance: Analyte response in blank < 10% of LOQ.

Troubleshooting & Expert Tips

  • Ghost Peaks: DEET is ubiquitous.[1] It can contaminate samples via the analyst's skin or clothing (insect repellent use).[1] Rule: Analysts must not use personal care products containing DEET within 24 hours of sample prep.[1]

  • Injector Activity: The amide nitrogen in DEET can adsorb to active sites in dirty liners.[1] Use ultra-inert liners with glass wool and replace them every 50-100 injections.

  • Co-elution: In environmental samples, DEET isomers (ortho- or para- toluamides) may be present.[1] The slow oven ramp (5°C/min) specified above is critical to separate the meta-isomer (DEET) from these impurities.

References

  • Sudakin, D. L., et al. "Rapid determination of N,N-diethyl-m-toluamide and permethrin in human plasma by gas chromatography-mass spectrometry."[1] Journal of Chromatography B, 2002.[1] Link

  • U.S. EPA. "Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column Gas Chromatography/Mass Spectrometry."[1][2][11] United States Environmental Protection Agency, 1995. Link

  • National Institute of Standards and Technology (NIST). "Mass Spectrum of N,N-Diethyl-m-toluamide."[1] NIST Chemistry WebBook. Link

Sources

Application of N,N-diethylbenzamide in Agrochemical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of N,N-diethylbenzamide (DEB) in agrochemical research. While its more famous isomer, N,N-diethyl-m-toluamide (DEET), has been extensively studied, DEB itself presents unique properties and applications worthy of investigation. This document will delve into the established use of DEB as an insect repellent, explore its potential, or lack thereof, in other agrochemical domains such as herbicide safening, and provide detailed protocols for its synthesis and evaluation.

N,N-diethylbenzamide: An Introduction

N,N-diethylbenzamide is an organic compound belonging to the amide family. It is a colorless to yellow oily liquid with a faint aromatic odor.[1] Historically, it has been investigated as an insect repellent, often in comparison to DEET.[2] While structurally similar, the placement of the methyl group in DEET can influence its biological activity, making a separate examination of DEB crucial for a complete understanding of this class of compounds.

Primary Application: Insect Repellency

The most significant application of N,N-diethylbenzamide in an agrochemical context is as an insect repellent. It is effective against a range of biting insects, including mosquitoes, flies, gnats, and fleas.[1] Its mechanism of action is multifaceted, primarily targeting the insect's sensory systems to disrupt host-seeking behavior.[3][4]

Mechanism of Action: A Multi-Modal Sensory Assault

The repellent effect of DEB is not attributed to a single pathway but rather to a complex interplay of interactions with the insect's olfactory and gustatory systems.

  • Olfactory Disruption: DEB interferes with the function of olfactory receptors (ORs) located in the insect's antennae and maxillary palps.[3] This interference can manifest in two ways:

    • Agonism: DEB can directly activate certain odorant receptor co-receptor (Orco) complexes, generating a "repellent" signal that causes the insect to move away.[3]

    • Antagonism/Masking: It can also inhibit the activation of olfactory receptors by host-attractant cues, such as carbon dioxide and lactic acid.[3][5] This "masking" effect essentially renders the insect "blind" to the chemical signals of its host.[4]

  • Gustatory Repulsion: Insects can also detect DEB upon contact through chemoreceptors on their legs and mouthparts. The bitter taste of the compound acts as a feeding deterrent.[6]

Signaling Pathway of N,N-diethylbenzamide in Insect Olfactory System

cluster_0 Insect Sensory Neuron cluster_1 Behavioral Response DEB N,N-diethylbenzamide Orco Odorant Receptor Co-receptor (Orco) DEB->Orco Direct Activation ORx Specific Odorant Receptor (ORx) DEB->ORx Modulation IonChannel Ion Channel Orco->IonChannel Forms ORx->IonChannel Forms Neuron Olfactory Sensory Neuron IonChannel->Neuron Depolarization Repulsion Repellent Behavior Neuron->Repulsion Signal Transduction

Caption: Mechanism of DEB action on insect olfactory receptors.

Efficacy Testing Protocols

Evaluating the repellent efficacy of N,N-diethylbenzamide is a critical step in agrochemical research. The following are standard protocols used to quantify its effects.

This behavioral assay assesses the ability of DEB to repel insects in a controlled environment.

Protocol:

  • Construct a T-shaped maze using glass or plastic tubing.

  • Establish a continuous and equal airflow from the two arms of the "T" towards the base.

  • Release a predetermined number of insects (e.g., 50 non-blood-fed, 4-6 day old female Aedes aegypti mosquitoes) at the base of the maze.[2]

  • One arm of the maze will contain a control stimulus (e.g., airflow passed through a solvent control), while the other arm contains the test stimulus (e.g., airflow passed through a solution of N,N-diethylbenzamide at a specific concentration).

  • Allow the insects a set period (e.g., 10 minutes) to choose between the two arms.

  • At the end of the period, count the number of insects in each arm of the maze.

  • Calculate a Repellency Index (RI) using the formula: RI = (Nc - Nt) / (Nc + Nt), where Nc is the number of insects in the control arm and Nt is the number of insects in the treated arm. An RI value significantly greater than zero indicates repellency.[3]

This method evaluates the performance of a DEB formulation under real-world conditions.

Protocol:

  • Recruit human volunteers and obtain informed consent.

  • Apply a standard dose of the N,N-diethylbenzamide formulation to the exposed limbs (e.g., arms and legs) of the volunteers. A control group will have no repellent applied.

  • Volunteers will be positioned in an area with a high population of the target insect species.

  • For a set duration (e.g., hourly for 6 hours), volunteers will collect all insects that land on their exposed, treated skin using an aspirator.[2]

  • The number of collected insects from the treated and control groups is compared to determine the percentage of protection.

  • The Complete Protection Time (CPT) is the duration from application until the first confirmed bite.[2]

Experimental Workflow for Repellency Testing

cluster_0 Laboratory Testing cluster_1 Field Testing cluster_2 Data Analysis TMaze T-Maze Assay RI Repellency Index TMaze->RI SSR Single Sensillum Recording Data Data SSR->Data Neuronal Firing Rate TEVC Two-Electrode Voltage Clamp TEVC->Data Ion Channel Current HLC Human Landing Catch CPT Complete Protection Time HLC->CPT Efficacy Percent Efficacy HLC->Efficacy Conclusion Conclusion RI->Conclusion CPT->Conclusion Efficacy->Conclusion Data->Conclusion Mechanistic Insight

Caption: Workflow for evaluating the repellent properties of DEB.

N,N-diethylbenzamide and Herbicide Safeners: An Examination

Herbicide safeners are chemical agents used in agriculture to protect crops from herbicide injury without affecting the herbicide's efficacy against weeds.[7] These compounds typically work by enhancing the crop's natural metabolic detoxification pathways, such as inducing the expression of glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases.[8]

To date, there is no significant scientific literature to suggest that N,N-diethylbenzamide or its isomers function as effective herbicide safeners. The chemical structures of commercially successful safeners are diverse and do not typically resemble N,N-diethylbenzamide. While a patent exists for the use of DEET as a herbicide for certain weeds, this is distinct from a safener application.[9]

Researchers investigating novel herbicide safeners should focus on chemical classes known to possess this activity, such as dichloroacetamides, triazole-carboxylates, and oxime-ethers.

Synthesis of N,N-diethylbenzamide

For research purposes, the in-house synthesis of N,N-diethylbenzamide may be required. Below are two common laboratory-scale synthetic routes.

Synthesis from Benzoyl Chloride

This is a traditional and straightforward method for amide synthesis.

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve diethylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous solvent like dichloromethane.

  • Slowly add benzoyl chloride (1.0 eq) dropwise to the stirred solution, maintaining the temperature below 5°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude N,N-diethylbenzamide as an oil, which can be further purified by vacuum distillation.[10]

One-Pot Synthesis from Benzoic Acid

This method avoids the use of the more hazardous benzoyl chloride.

Protocol:

  • In a two-necked round-bottom flask, place benzoic acid (1.0 eq) and N,N-diethylcarbamoyl chloride (1.0 eq).

  • Under constant stirring, add an organic tertiary base such as tributylamine (1.2 eq) at room temperature.

  • Continue stirring for 20-30 minutes at room temperature.

  • Add water to the reaction mixture and separate the organic and aqueous layers.

  • The organic layer, containing the product, can be purified by vacuum distillation to obtain pure N,N-diethylbenzamide.[11]

Data Presentation

Table 1: Comparison of N,N-diethylbenzamide (DEB) and N,N-diethyl-m-toluamide (DEET) as Insect Repellents

PropertyN,N-diethylbenzamide (DEB)N,N-diethyl-m-toluamide (DEET)Reference(s)
Primary Use Insect RepellentInsect Repellent[2]
Target Insects Mosquitoes, flies, gnats, fleasMosquitoes, flies, ticks, fleas[1][12]
Mechanism Olfactory and gustatory disruptionOlfactory and gustatory disruption[3][6]
Reported Efficacy Comparable to DEET in some studies"Gold standard" insect repellent[2]

Conclusion

N,N-diethylbenzamide is a compound with a primary and well-established application in agrochemical research as an insect repellent. Its multi-modal mechanism of action, involving both olfactory and gustatory disruption, makes it an effective tool for managing insect pests. The protocols provided in this guide offer a starting point for researchers wishing to evaluate its efficacy and further explore its properties. While its potential as a herbicide safener is not supported by current evidence, the provided synthesis methods will enable researchers to produce the compound for further investigation in various agrochemical contexts. As with any active compound, proper safety precautions should be taken during its handling and application.

References

  • Abdel-Rahman, A., et al. (2001). Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review.
  • Truemeds. N N Diethylbenzamide: View Uses, Side Effects and Medicines. [Link]

  • PrepChem.com. Synthesis of N,N-Diethylbenzamide. [Link]

  • MDPI. N,N-Diethyl-3-methylbenzamide. [Link]

  • Google Patents. CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.
  • Google Patents. US5948732A - Herbicidal agent based on DEET and method of using same.
  • Tiscali.it. N,N,Dietiltoluamide - Descrizione. [Link]

  • Man-Ksm, M., et al. (2018). Repellent Activity of TRIG (N-N Diethyl Benzamide) against Man-Biting Mosquitoes. Journal of Tropical Medicine, 2018, 8534628.
  • Google Patents. US2408389A - Nu, nu-diethylbenzamide as an insect repellent.
  • Google Patents. US20150126734A1 - Process for preparation of n,n-di substituted carboxamides.
  • Wikipedia. DEET. [Link]

  • World Health Organization. (2013). GUIDELINES FOR TESTING THE EFFICACY OF INSECTICIDE PRODUCTS USED IN AIRCRAFT.
  • Corbel, V., et al. (2009). The insect repellent DEET (N,N-diethyl-3-methylbenzamide) increases the synthesis of glutathione S-transferase in cultured mosquito cells. Insect Biochemistry and Molecular Biology, 39(10), 747-753.
  • Zhang, Q., et al. (2022). Current Advances in the Action Mechanisms of Safeners. International Journal of Molecular Sciences, 23(19), 11887.
  • Nguyen, T. T. H., et al. (2021). An Improved One-Pot Procedure for Preparation Of N,N-Diethyl-m-Toluamide from m-Toluic Acid. Revista Cubana de Farmacia, 54(1).
  • Liu, C., et al. (2018). Molecular Basis of N,N-Diethyl-3-Methylbenzamide (DEET) in Repelling the Common Bed Bug, Cimex lectularius. Frontiers in Physiology, 9, 133.
  • Chen-Hussey, V., et al. (2014). Assessment of methods used to determine the safety of the topical insect repellent N,N-diethyl-m-toluamide (DEET). Parasites & Vectors, 7, 173.
  • Rosinger, C. (2014). Herbicide Safeners: an overview. Julius-Kühn-Archiv, 443, 521-527.
  • Robbins, P. J., & Cherniack, M. G. (1986). Review of the biodistribution and toxicity of the insect repellent N,N-diethyl-m-toluamide (DEET). Journal of Toxicology and Environmental Health, 18(4), 503-525.
  • da Silva, A. S., et al. (2023).
  • Dickens, J. C., & Bohbot, J. D. (2013). Mode of action of insect repellents. Pesticide Biochemistry and Physiology, 106(3), 149-155.

Sources

Application Note: A Validated Protocol for Determining the Efficacy of Topical Insect Repellents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Standardized Repellent Efficacy Testing

As the global footprint of vector-borne diseases expands due to climate change and increased travel, the need for effective topical insect repellents is more critical than ever.[1] For researchers, public health officials, and drug development professionals, the ability to accurately and reproducibly quantify the efficacy of these products is paramount. A robust testing protocol not only substantiates product claims but also ensures that end-users are equipped with reliable protection against pests like mosquitoes, ticks, and flies.[1][2]

This application note provides a comprehensive, self-validating framework for testing the efficacy of topical insect repellents. Moving beyond a simple recitation of steps, this guide delves into the scientific rationale behind the protocol design, ensuring that researchers can implement and adapt these methods with a full understanding of the critical variables at play. The methodologies described are synthesized from authoritative guidelines established by the World Health Organization (WHO) and the U.S. Environmental Protection Agency (EPA), providing a basis for generating high-quality, comparable data suitable for regulatory submission and scientific publication.[3][4]

Core Principles of Repellent Efficacy Evaluation

The primary goal of efficacy testing is to determine a repellent's ability to prevent insects from landing on or biting treated skin. This is quantified through specific performance metrics under highly controlled conditions.

Key Performance Metrics
  • Complete Protection Time (CPT): This is the most common and crucial metric. CPT is defined as the duration of time from the application of a repellent until the point of "efficacy failure".[1] Efficacy failure is often defined as the first confirmed bite or landing (e.g., a first bite/landing followed by a second one within a 30-minute interval).[5][6] This metric provides a direct measure of how long a user can expect protection from a single application.

  • Effective Dose (ED): The ED₅₀ or ED₉₅ represents the concentration of a repellent required to prevent 50% or 95% of insects from biting, respectively. This metric is particularly useful in early-stage development to compare the intrinsic activity of different candidate molecules.[7]

The Rationale for a Controlled Environment

Biological assays are subject to the inherent variability of living organisms.[8] To generate reproducible and reliable data, it is essential to control environmental and biological factors that can influence insect host-seeking behavior.

  • Insect Species and Rearing: Standardized testing requires the use of specific, disease-free, laboratory-reared mosquito species. Key species recommended by regulatory bodies include Aedes aegypti, Anopheles stephensi, and Culex quinquefasciatus, representing different genera with distinct behaviors.[5][9] Using nulliparous (never laid eggs) female mosquitoes, typically 5-8 days post-emergence and starved for approximately 12 hours, ensures a consistently high and aggressive host-seeking drive.[8]

  • Environmental Conditions: All laboratory tests must be conducted under stable and recorded environmental conditions. WHO guidelines recommend maintaining a temperature of 27 ± 2°C and a relative humidity of 80 ± 10%.[8] These conditions are optimal for mosquito activity and ensure that variations in performance are attributable to the repellent, not environmental fluctuations.[10]

Ethical Framework for Human Subject Research

The use of human volunteers is indispensable for accurately assessing topical repellent performance.[11] Therefore, all research must be conducted under a strict ethical framework, prioritizing volunteer safety and informed consent.

  • Institutional Review Board (IRB) Approval: Prior to commencement, the complete study protocol, informed consent forms, and supporting documents must be reviewed and approved by an independent IRB.[12] This board ensures that the research is ethically sound and that risks to participants are minimized.

  • Informed Consent: Volunteers must be fully informed about the procedures, potential risks (e.g., skin irritation, potential for bites, exposure to disease vectors in field studies), and the fact that they can withdraw at any time without penalty.[12][13] There are no direct benefits to the subjects, and this must be made clear.[12]

  • Subject Selection: Participants should be healthy adults of various ages and races to ensure results are as generalizable as possible.[6] Subjects should be instructed to avoid products with fragrances (soaps, perfumes, lotions) and alcohol for at least 12 hours before and during the test period, as these can interfere with results.[6]

Experimental Workflow: From Laboratory to Field Validation

A comprehensive evaluation of a topical repellent typically follows a phased approach, starting with controlled laboratory assays and progressing to more variable field conditions. This logical progression allows for the efficient screening of candidates and robust validation of lead formulations.

G cluster_1 Phase 2: Field Validation lab Candidate Formulation dose_response Dose-Response Testing (ED₅₀) (Optional) lab->dose_response Initial Screening arm_cage Arm-in-Cage Assay (Controlled Conditions) pass Efficacy Criteria Met? (e.g., CPT > DEET control) arm_cage->pass dose_response->arm_cage Determine CPT field_test Field Efficacy Study (Real-World Conditions) pass->field_test Yes fail Reformulate or Reject pass->fail No final_data Final Efficacy Data (CPT under field pressure) field_test->final_data

Figure 1: Overall workflow for repellent efficacy testing.

Detailed Protocol: The Arm-in-Cage Laboratory Assay

The Arm-in-Cage (AIC) test is the gold-standard laboratory method for determining the CPT of a topical repellent.[14][15] It offers a highly controlled environment to compare the performance of a candidate formulation against a positive control.

Materials
  • Test Cages: Square cages (e.g., 40x40x40 cm) with mesh tops and a sleeve for arm insertion.[5]

  • Mosquitoes: 200-250 host-seeking, nulliparous female mosquitoes (e.g., Aedes aegypti), 5-8 days old.[5][8]

  • Human Volunteers: Minimum of 5-10 screened and consented participants.[5]

  • Candidate Repellent Formulation.

  • Positive Control: A standard solution, such as 15-25% DEET in ethanol.[16][17]

  • Negative Control: The diluent/solvent used in the repellent formulation (e.g., ethanol).[17]

  • Micropipettes or syringes for precise application.

  • Protective gloves (material through which mosquitoes cannot bite).[7]

  • Timer and data recording sheets.

  • Controlled environment chamber or room (27 ± 2°C, 80 ± 10% RH).[8]

Experimental Workflow Diagram

G prep 1. Volunteer & Site Prep - Wash/dry forearms - Acclimate to temp/humidity attract 2. Verify Biting Pressure - Insert untreated arm into cage - Confirm ≥10 landings/probes in 30s prep->attract check Pressure Met? attract->check apply 3. Repellent Application - Apply 1.0 mL of test/control - Spread evenly over forearm (≈600 cm²) - Air dry for 5-10 min check->apply Yes fail Discard Experiment (Invalid Data) check->fail No expose 4. Exposure Cycle (t=30 min) - Insert treated arm for 3 min - Record landings/probes apply->expose bite_check Bite/Confirmed Landing? expose->bite_check repeat 5. Repeat Exposure - Re-expose every 30-60 min bite_check->repeat No end 6. Test Endpoint - Record CPT - Wash volunteer's arm bite_check->end Yes repeat->expose Continue until endpoint or max time (e.g., 8 hrs)

Sources

Application Notes & Protocols: N,N-diethylphenylacetamide (DEPA) in Vector-Borne Disease Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of DEPA in Modern Vector Control

Vector-borne diseases, transmitted by blood-feeding arthropods, represent a significant global health burden. Personal protection through the use of insect repellents is a cornerstone of disease prevention, reducing human-vector contact.[1] For decades, N,N-diethyl-m-toluamide (DEET) has been the gold standard synthetic repellent.[2] However, factors such as raw material availability and the continuous search for improved alternatives have driven research into other active ingredients.[1] N,N-diethylphenylacetamide (DEPA) has emerged as a highly effective, broad-spectrum repellent with efficacy comparable to DEET against a wide range of hematophagous insects, including mosquitoes, ticks, flies, and fleas.[3][4]

Developed as a viable alternative, DEPA has been extensively studied in both laboratory and field settings, demonstrating robust protection and a favorable safety profile for human use.[1][3][5] These application notes provide researchers, scientists, and drug development professionals with a comprehensive technical guide to the use of DEPA, from its underlying mechanism of action to detailed, field-proven protocols for its evaluation.

Mechanism of Action: A Multi-Modal Sensory Interference

The repellent effect of DEPA, like other synthetic repellents, is rooted in its ability to interfere with an insect's sensory perception. While the precise mechanism is not fully elucidated, evidence points to a multi-modal action involving both the olfactory (smell) and gustatory (taste) systems of the vector.[6]

Olfactory Pathway Interference: DEPA is believed to exert its effects by interacting with the insect's odorant receptors (ORs).[6] These receptors are ligand-gated ion channels located on the dendrites of olfactory neurons. An OR complex is typically formed by a variable, odor-specific OR subunit and a highly conserved co-receptor known as Orco.[7] DEPA does not simply block the receptor; instead, it appears to act as a modulator, scrambling the normal perception of host cues.[7] It can potentiate or inhibit the receptor's response to other odorants, effectively making the host invisible or confusing the vector's host-seeking behavior.[7]

Gustatory and Contact Irritancy: In addition to its action at a distance (spatial repellency), DEPA also functions as a potent contact irritant.[8][9] Upon landing on a DEPA-treated surface, the chemical interacts with gustatory receptors on the insect's tarsi (feet) and mouthparts, triggering an aversive response that discourages biting and encourages escape.[6][7] This dual action—confusing the insect from afar and irritating it upon contact—is key to its high efficacy.

DEPA_Mechanism cluster_0 Insect Olfactory System cluster_1 DEPA Intervention Host_Odors Host Odors (e.g., CO2, Lactic Acid) OR_Complex Odorant Receptor (OR) + Orco Co-receptor Host_Odors->OR_Complex Binds Neuron_Activation Olfactory Neuron Activation OR_Complex->Neuron_Activation Opens Ion Channel Modulation Receptor Modulation (Inhibition/Potentiation) OR_Complex->Modulation Host_Seeking Host-Seeking Behavior Neuron_Activation->Host_Seeking Signal to Brain Repellency Repellency (Avoidance Behavior) DEPA DEPA Molecules DEPA->OR_Complex Modulates Scrambled_Signal Scrambled Signal Modulation->Scrambled_Signal Scrambled_Signal->Repellency

Caption: Proposed mechanism of DEPA on insect odorant receptors.

Efficacy & Safety Profile

The selection of a repellent for public health applications hinges on a balance of high efficacy and low toxicity. DEPA has been shown to perform exceptionally well in both categories.

Comparative Repellency Efficacy

Numerous studies have benchmarked DEPA's performance against DEET and other repellents. The data consistently show that DEPA provides a duration of protection that is comparable, and in some cases statistically similar, to that of DEET at equivalent concentrations.[1][3][10]

RepellentConcentrationVector SpeciesMean Protection Time (Hours)Source
DEPA 20% w/vAedes aegypti~8.0[10]
DEET 10% w/vAedes aegypti~8.0[10]
DEPA 0.2 mg/cm²Phlebotomine sand flies6.52 ± 0.08[1]
DEET 0.2 mg/cm²Phlebotomine sand flies7.15 ± 0.15[1]
DEPA 1.0 mg/cm²Aedes aegypti6.0 - 8.0[1]
DEPA 20% (in isopropanol)Aedes aegypti~5.5[11]

Note: Protection times can vary based on formulation, environmental conditions, and individual user factors.

Toxicological Safety Data

Toxicological evaluations have established that DEPA is safe for human topical use.[3][4] Acute oral toxicity studies indicate that signs of intoxication are related to stimulation of the central nervous system (CNS) at lethal doses, which are significantly higher than those encountered in normal use.[4][12]

CompoundTest AnimalRouteLD50 Value (mg/kg)Source
DEPA Male MiceOral900[12]
DEPA Male RatsOral825[12]
DEPA Male RabbitsOral635[12]
DEPA RatsDermal~3500[6][13]
DEET RatsOral~2000[6]

Application Protocols for Efficacy Testing

Evaluating the efficacy of DEPA requires standardized, reproducible methodologies. The following protocols outline core laboratory and field procedures for assessing repellent performance.

Protocol 1: Arm-in-Cage Assay for Contact Repellency

This is the standard laboratory method for determining the protection time of a topically applied repellent against biting mosquitoes.

Objective: To measure the duration of complete protection provided by a DEPA formulation against host-seeking female mosquitoes.

Materials:

  • DEPA formulation (e.g., 20% in ethanol or cream base)

  • Control solution (vehicle only)

  • 30x30x30 cm mosquito cage

  • 200-250 host-seeking, nulliparous female mosquitoes (e.g., Aedes aegypti), 5-10 days old, starved for 12 hours.

  • Human volunteers

  • Micropipette or syringe for application

  • Timer

Methodology:

  • Volunteer Preparation: Volunteers should avoid using any scented soaps, lotions, or perfumes for 24 hours prior to the test.

  • Application: Apply a precise volume (e.g., 1.0 mL) of the DEPA formulation evenly over a defined area (e.g., 600 cm²) of a volunteer's forearm, from wrist to elbow. The other arm is treated with the control solution.

  • Acclimatization: Allow the formulation to dry on the skin for 30 minutes before the first exposure.

  • Initial Exposure (Time 0): Insert the treated forearm into the mosquito cage for a fixed duration (e.g., 3 minutes). The arm should not touch the sides of the cage.

  • Observation: During the exposure period, trained observers count the number of mosquitoes that land on the treated skin. A "landing" is defined as a mosquito remaining on the skin for at least 2 seconds. A landing that is immediately followed by a bite attempt is recorded as a "probe" or "bite."

  • Subsequent Exposures: Remove the arm after the 3-minute exposure. Re-introduce the arm into the cage every 30 minutes for another 3-minute exposure period.

  • Determining End-Point: The test is concluded for that formulation when the first confirmed bite occurs. The time from application to the first bite is recorded as the protection time. Some protocols define the end-point as two or more bites in a single exposure period.[11]

  • Data Analysis: Calculate the mean protection time and standard deviation across multiple replicates (at least 3 volunteers).

Arm_in_Cage_Workflow start Start prep Volunteer Prep: No scented products for 24h start->prep apply Apply 1.0 mL DEPA formulation to defined skin area prep->apply dry Acclimatize / Dry (30 minutes) apply->dry expose Insert treated arm into mosquito cage (3 min) dry->expose observe Observe and count landings/bites expose->observe check_bite First Confirmed Bite? observe->check_bite wait Wait 30 minutes check_bite->wait No end_test Record Protection Time (Time from application to first bite) check_bite->end_test Yes wait->expose stop End end_test->stop

Caption: Workflow for the Arm-in-Cage contact repellency assay.

Protocol 2: Excito-Repellency Chamber Assay for Spatial and Contact Effects

This assay is crucial for distinguishing between a chemical's volatile (spatial repellent) and contact irritant properties.[8][14] It helps elucidate the primary mode of action.

Objective: To quantify mosquito escape responses due to contact irritancy and non-contact spatial repellency of DEPA-treated material.

Materials:

  • Excito-repellency chamber system (e.g., WHO-specified test box). This typically consists of a chamber where mosquitoes are released and a treated chamber they can escape into.

  • DEPA-treated fabric or paper (e.g., 1% DEPA solution applied to filter paper).

  • Control fabric (treated with solvent only).

  • 50-60 female mosquitoes per replicate.

  • Aspirator for handling mosquitoes.

  • Timer.

Methodology: The protocol is run in two distinct configurations:

A) Contact Irritancy Test:

  • Setup: Line the exposure chamber with the DEPA-treated material.

  • Mosquito Introduction: Release mosquitoes into the exposure chamber. They are in direct contact with the treated surface.

  • Observation: Record the number of mosquitoes that escape from the treated chamber into the untreated chamber over a set period (e.g., 30 minutes), often at 1-minute intervals.

  • Causality: A high escape rate indicates a strong contact irritant effect.

B) Spatial Repellency Test:

  • Setup: Place the DEPA-treated material in the exposure chamber but cover it with a screen mesh. This prevents direct contact but allows volatiles to permeate the chamber.

  • Mosquito Introduction: Release mosquitoes into the exposure chamber. They are exposed to the chemical vapors only.

  • Observation: Record the number of mosquitoes that escape over the same time period.

  • Causality: A high escape rate in this non-contact configuration indicates a strong spatial repellent (volatile) effect.[15]

Data Analysis:

  • Compare the escape rates between the DEPA-treated and control chambers for both configurations.

  • Use Kaplan-Meier survival analysis to plot the proportion of mosquitoes remaining in the chamber over time, where "escape" is the event of interest.[14]

  • A significant difference in escape rates between the contact and non-contact tests can determine the dominant behavioral response elicited by DEPA.

Repellency_Assay_Workflow cluster_contact Configuration A: Contact Irritancy cluster_spatial Configuration B: Spatial Repellency c_setup Line chamber with DEPA-treated surface c_release Release mosquitoes into chamber c_setup->c_release c_observe Record escapees over 30 min (Direct Contact) c_release->c_observe analysis Analyze Data: - Compare escape rates (DEPA vs Control) - Plot Kaplan-Meier curves - Determine dominant effect c_observe->analysis s_setup Place screened DEPA surface in chamber s_release Release mosquitoes into chamber s_setup->s_release s_observe Record escapees over 30 min (Vapor Exposure Only) s_release->s_observe s_observe->analysis start Start start->c_setup start->s_setup end End analysis->end

Caption: Dual-configuration workflow for excito-repellency testing.

Formulation Considerations for Enhanced Performance

While the intrinsic activity of DEPA is high, its field performance and duration of protection can be significantly enhanced through advanced formulation strategies.[1]

  • Creams and Lotions: Formulating DEPA into a vanishing cream or lotion base can slow its evaporation from the skin surface compared to a simple alcohol solution. This extends the protection time by maintaining an effective concentration on the skin for longer.[1][10]

  • Polymer-Based Formulations: Incorporating DEPA into a polymer-based liquid can create a thin film on the skin. This controlled-release mechanism has been shown to significantly increase protection times.[1]

  • Fabric Impregnation: For personal protection beyond skin application, fabrics can be impregnated with DEPA. This is effective for creating repellent clothing or bed nets.[3]

Conclusion and Future Directions

N,N-diethylphenylacetamide (DEPA) is a proven, safe, and effective insect repellent with broad-spectrum activity comparable to DEET. Its dual-action mechanism, involving both spatial and contact repellency, makes it a powerful tool in the prevention of vector-borne diseases. For researchers, DEPA serves as a critical reference compound and a platform for developing next-generation repellent technologies.

Future research should focus on:

  • Advanced Formulations: Developing novel microencapsulation and controlled-release systems to extend protection to 12 hours or more.

  • Synergistic Blends: Investigating combinations of DEPA with natural repellents or other synthetic compounds to enhance the repellent spectrum and overcome potential resistance.[11]

  • Mechanistic Studies: Further elucidating the specific odorant and gustatory receptors that DEPA interacts with across different vector species to aid in the rational design of new active ingredients.

By leveraging the robust efficacy of DEPA and applying the standardized protocols outlined here, the scientific community can continue to advance personal protection strategies and reduce the global impact of vector-borne diseases.

References

  • Rao, S. S., & Rao, K. M. (1991). Insect Repellent N,N-diethylphenylacetamide: An Update. Journal of Medical Entomology, 28(3), 303–306. [Link]

  • Gupta, R. K., & Rutledge, L. C. (1989). Evaluation of short term toxicities arising due to the accidental ingestion and handling of N, N- diethyl-2-phenyl acetamide. ResearchGate. [Link]

  • Kalyanasundaram, M., & Das, P. K. (2006). N,N-diethyl phenylacetamide (DEPA): a safe and effective repellent for personal protection against hematophagous arthropods. Journal of Medical Entomology, 43(3), 518–525. [Link]

  • Chen, C. D., Othman, W. N., Lau, K. W., Lee, H. L., Heo, C. C., Leong, C. S., & Sofian-Azirun, M. (2017). Laboratory Study on the Repellent Bioefficacy of Diethyl Phenyl Acetamide (DEPA) against Aedes (Stegomyia) aegypti (Linnaeus). Journal of Mosquito Research, 7(2), 9-14. [Link]

  • Sree Lakshmi, U., Kumar, S., & Sharma, A. K. (2015). Repellent activity of N, N-diethylphenylacetamide (DEPA) with essential oils against Aedes aegypti, vector of dengue and chikungunya. International Journal of Mosquito Research, 2(3), 17-20. [Link]

  • Valle, D., Pimenta, D. N., & Aguiar, R. (2024). Repellents against Aedes aegypti bites: synthetic and natural origins. Revista do Instituto de Medicina Tropical de São Paulo, 66, e10. [Link]

  • Rao, K. M., Prakash, S., Kumar, S., Suryanarayana, M. V., & Rao, K. M. (1991). Acute oral toxicity of insect repellent N,N-diethylphenylacetamide in mice, rats and rabbits and protective effect of sodium pentobarbital. Indian Journal of Experimental Biology, 29(7), 652-655. [Link]

  • Tiwary, M., Naik, S. N., Tewary, D. K., Mittal, P. K., & Yadav, S. (2013). Topical Preparation of Newer and Safer Analogs of N,N-diethyl-2-phenylacetamide (DEPA) against Aedes aegypti Mosquitoes. Journal of Cosmetics, Dermatological Sciences and Applications, 3(1), 24-29. [Link]

  • Coetzee, D., Militky, J., & Venkataraman, M. (2022). DEPA: efficacy, safety, and use of N,N-diethylphenylacetamide, a multi insect repellent. History of insect repellents. ResearchGate. [Link]

  • Matowo, N. S., et al. (2023). Irritancy and spatial repellency efficacy of repellent-treated fabrics against Aedes aegypti (L.) (Diptera: Culicidae) in an excito-repellency system. medRxiv. [Link]

  • Grieco, J. P., Achee, N. L., Chareonviriyaphap, T., Suwonkerd, W., Chauhan, K., Sardelis, M. R., & Roberts, D. R. (2007). Characterization of spatial repellent, contact irritant, and toxicant chemical actions of standard vector control compounds. Journal of the American Mosquito Control Association, 23(2), 156-167. [Link]

  • University of Notre Dame. (n.d.). Spatial Repellents | About. University of Notre Dame. [Link]

  • Pellegrino, M., Stein, S. R., Stensmyr, M. C., & Vosshall, L. B. (2011). A natural polymorphism alters odour and DEET sensitivity in an insect odorant receptor. Nature, 478(7370), 511–514. [Link]

  • Matowo, N. S., et al. (2023). Characterization of Spatial Repellent, Contact Irritant, and Toxicant Chemical Actions of Standard Vector Control Compounds. ResearchGate. [Link]

Sources

Technical Evaluation of N,N-Diethylbenzamide (DEB) as an Oviposition Deterrent

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the technical methodology for evaluating the oviposition deterrence of N,N-diethylbenzamide (DEB).[1] While DEB is a structural analog of the gold-standard repellent DEET (N,N-diethyl-3-methylbenzamide), its evaluation requires distinct protocols that differentiate between spatial repellency (flying away from a source) and oviposition deterrence (refusal to deposit eggs on a substrate).[1]

Effective evaluation of DEB requires a rigorous dual-choice bioassay framework that accounts for the physiological state of gravid vectors (specifically Aedes aegypti and Culex quinquefasciatus) and eliminates environmental bias. This document outlines the mechanistic basis, experimental setup, and statistical validation required for regulatory-grade data generation.[1]

Mechanistic Principles of Deterrence

To design a valid assay, one must understand that oviposition deterrence acts through the olfactory and gustatory systems of the gravid mosquito. Unlike host-seeking behavior (driven by CO2 and skin emanations), oviposition site selection is driven by humidity, visual contrast, and specific organic cues (e.g., skatole, bacteria).[1]

DEB functions primarily by interacting with Odorant Receptor Neurons (ORNs) on the antennae and maxillary palps.[1] It acts as a "confusant" or irritant, masking the attractive cues of the breeding site or triggering a direct avoidance response via the activation of specific Odorant Receptors (ORs) and Gustatory Receptors (GRs).[1]

Visualization: Chemosensory Avoidance Pathway

The following diagram illustrates the signal transduction pathway triggered by DEB that results in the "Skip" or "Retain" behavior in gravid females.

DEB_Mechanism Substrate Oviposition Substrate (Treated with DEB) Vapor Volatile Phase (Spatial) Substrate->Vapor Evaporation Contact Contact Phase (Tactile) Substrate->Contact Landing Sensilla Sensilla Trichodea (Antennae/Palps) Vapor->Sensilla Olfactory Detection Tarsi Tarsal Gustatory Receptors Contact->Tarsi Gustatory Detection ORN Odorant Receptor Neurons (ORNs) Sensilla->ORN Ligand Binding Tarsi->ORN Signal Transduction CNS Central Nervous System (Antennal Lobe -> Mushroom Body) ORN->CNS Action Potential Behavior Motor Output: Avoidance/Egg Retention CNS->Behavior Negative Stimulus Processing

Figure 1: Signal transduction pathway for DEB-induced oviposition deterrence.[1] The compound acts via both volatile (olfactory) and contact (gustatory) mechanisms.[1]

Experimental Protocol: Gravid Dual-Choice Bioassay

This is the industry-standard method for determining the Oviposition Activity Index (OAI) . It forces the mosquito to choose between a DEB-treated site and a solvent-control site within a controlled cage environment.

Materials & Reagents[1][2][3][4][5][6]
  • Test Compound: N,N-diethylbenzamide (DEB) (>97% purity).

  • Positive Control: DEET (>97% purity) or Temephos (larvicide with known deterrent properties).[1]

  • Solvent: Acetone (preferred for rapid evaporation) or Ethanol.[1]

  • Vectors: Aedes aegypti or Culex quinquefasciatus.[1][2][3]

    • Requirement: 5–7 days post-emergence.[1][4]

  • Cage: 30 × 30 × 30 cm aluminum or plexiglass cages with mesh sides.[1]

  • Oviposition Cups: 100 mL glass or polypropylene beakers (painted black on the outside to enhance visual attraction).

  • Substrate: Whatman No. 1 filter paper or seed germination paper (rough texture preferred).[1]

Preparation of Solutions

Prepare a stock solution of DEB in acetone. Create serial dilutions to test a range of concentrations (typically 0.01%, 0.1%, and 1.0% or 1 ppm to 100 ppm depending on potency).[1]

  • Note: Ensure the solvent is completely evaporated from the substrate before introducing it to the cage to avoid solvent repellency artifacts.

Step-by-Step Assay Workflow
  • Mosquito Selection:

    • Select 20–25 gravid females.[1] Visually confirm gravidity (distended abdomen, whitish pleura).[1]

    • Starve mosquitoes of sugar for 12 hours prior to the test to encourage searching behavior.

  • Arena Setup:

    • Place two cups diagonally in opposite corners of the cage.

    • Cup A (Treatment): Contains 100 mL dechlorinated water + Substrate treated with DEB solution (dried).[1]

    • Cup B (Control): Contains 100 mL dechlorinated water + Substrate treated with Solvent only (dried).[1]

    • Crucial Step: Ensure humidity is maintained at 80% ± 10% to prevent desiccation of the eggs.

  • Exposure Period:

    • Release mosquitoes into the cage.[8]

    • Maintain a 12:12 Light:Dark cycle.

    • Duration: 24 hours (standard) or until >50% of the control group has oviposited.

  • Rotation Strategy (Bias Elimination):

    • If running multiple replicates in the same room, rotate the position of the treatment/control cups (Front-Left vs. Back-Right) to account for external light or airflow biases.

  • Data Collection:

    • Remove substrates.[1][9]

    • Count eggs under a stereomicroscope.[1][9]

    • Check Water Surface:[1][6] Some repellents cause "skipping," where eggs are dropped on the water instead of the paper. Include these in the count.

Visualization: Experimental Workflow

Assay_Workflow start Start: Mosquito Rearing blood Blood Feed (Day 0) start->blood wait Wait 72-96 Hours (Gravid Development) blood->wait select Select Gravid Females (n=20 per cage) wait->select assay Run Dual-Choice Assay (24 Hours, Dark Cycle) select->assay setup Prepare Cups: 1. Treated (DEB) 2. Control (Solvent) setup->assay count Count Eggs (Substrate + Water Surface) assay->count calc Calculate OAI & ER% count->calc

Figure 2: Chronological workflow for the gravid dual-choice bioassay.

Data Analysis & Interpretation

Oviposition Activity Index (OAI)

The primary metric for deterrence is the OAI, ranging from -1 to +1.[1][4][10][11]


[1][4]
  • 
    : Total number of eggs in the Treated  cup.
    
  • 
    : Total number of eggs in the Control  cup.
    

Interpretation Table:

OAI ValueClassificationInterpretation
-1.0 to -0.3 Deterrent Strong avoidance of DEB.
-0.3 to +0.3 Neutral No significant effect.
+0.3 to +1.0 Attractant Mosquitoes prefer the compound (Unlikely for DEB).[1]
Effective Repellency (ER%)

For regulatory claims, percentage inhibition is often required:


[1][4]
Statistical Validation[1]
  • Normality Check: Use Shapiro-Wilk test on egg counts.

  • Hypothesis Testing:

    • Use Wilcoxon Signed-Rank Test (non-parametric) for paired samples (Treatment vs. Control within the same cage).[1]

    • Use ANOVA followed by Tukey’s HSD if comparing multiple concentrations of DEB against DEET.[1]

  • Rejection Criteria: If the Control cup has <100 eggs (for Aedes) or <1 raft (for Culex), the replicate is invalid due to low oviposition drive.[1]

Troubleshooting & Scientific Nuance

The "Egg Retention" Phenomenon

High concentrations of DEB may cause forced egg retention . If the repellent effect is spatial (filling the whole cage), females may refuse to lay eggs entirely.[1]

  • Validation: Compare the total egg count (Treatment + Control) of the test cage against a "Solvent-Only" cage. If the test cage has significantly fewer total eggs, DEB is acting as a general stressor or spatial repellent, not just a contact deterrent.[1]

Substrate Interactions

DEB is lipophilic.[1] If using plastic cups, the compound may adsorb into the plastic, reducing bioavailability.

  • Solution: Always use glass beakers or line plastic cups with disposable liners.[1] Ensure the filter paper is the primary point of contact.

Concentration-Response

Do not rely on a single dose.[1] Construct a dose-response curve to determine the


 (Effective Concentration for 50% deterrence). This allows for direct potency comparison with DEET.[1]

References

  • World Health Organization (WHO). (2009).[1][12] Guidelines for efficacy testing of mosquito repellents for human skin.[1][2][12][13] WHO/HTM/NTD/WHOPES/2009.[1][12]4. Link[1][12]

  • Tikar, S. N., et al. (2014).[1][3] Oviposition deterrent activity of three mosquito repellents diethyl phenyl acetamide (DEPA), diethyl m-toluamide (DEET), and diethyl benzamide (DEB).[1][3] Parasitology Research, 113(1), 101-106.[1][3] Link

  • Kramer, W. L., & Mulla, M. S. (1979).[1] Oviposition attractants and repellents of mosquitoes: Oviposition responses of Culex mosquitoes to organic infusions. Environmental Entomology, 8(6), 1111-1113.[1] (Seminal paper for OAI formula).

  • Environmental Protection Agency (EPA). (2010).[1] Product Performance Test Guidelines OPPTS 810.3700: Insect Repellents to be Applied to Human Skin.[1]Link[1]

  • Waliwitiya, R., et al. (2009).[1] Oviposition deterrent and larvicidal activities from essential oils against Aedes aegypti.[1] Journal of Medical Entomology, 46(3), 431-440.[1] (Protocol reference for dual-choice assays).

Sources

Troubleshooting & Optimization

Technical Support Center: GC-MS Analysis of N,N-diethyl-3-methylbenzamide (DEET)

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Method Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist

Executive Summary

N,N-diethyl-3-methylbenzamide (DEET) is the gold-standard active ingredient in insect repellents. While chemically stable, its analysis via Gas Chromatography-Mass Spectrometry (GC-MS) presents specific challenges: amide-induced peak tailing , carryover in high-concentration formulation samples, and matrix interference in biological or environmental trace analysis.

This guide moves beyond generic "cookbook" methods. It provides a causal understanding of why parameters are selected, ensuring your method is robust, sensitive, and self-validating.

Part 1: The "Gold Standard" Instrument Configuration

The following parameters are optimized for balance between resolution and run-time. They align with principles from EPA Method 8270E (Semivolatile Organic Compounds) but are tuned specifically for DEET's physicochemical properties.

Chromatographic Parameters
ParameterRecommended SettingTechnical Rationale
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, ZB-5ms, HP-5ms) Dims: 30m x 0.25mm x 0.25µmDEET is moderately polar. A 5% phenyl phase provides adequate retention without the excessive bleed of wax columns. The "ms" (low bleed) designation is critical for trace analysis.
Inlet Temp 250°C High enough to flash-vaporize DEET (BP ~288°C) without inducing thermal degradation.
Injection Mode Splitless (Trace/Bio) or Split 50:1 (Formulations)Splitless: Use for <1 ppm detection (e.g., plasma, water). Requires a "pulsed" injection (25 psi for 0.5 min) to minimize residence time. Split: Essential for formulations (10-98% DEET) to prevent column overload.
Liner Type Ultra-Inert Single Taper with Wool Critical: DEET's amide group interacts with active silanols (Si-OH) in standard liners, causing tailing. "Ultra-Inert" deactivation is mandatory. Wool promotes mixing and vaporization.
Carrier Gas Helium @ 1.0 - 1.2 mL/min (Constant Flow)Maintains optimal linear velocity (~35 cm/sec) for separation efficiency.
Oven Program (The "Screening" Ramp)
  • Initial: 60°C (Hold 1.0 min) — Focuses solvent and volatile impurities.

  • Ramp: 20°C/min to 280°C — Fast ramp preserves peak shape.

  • Final: 280°C (Hold 3.0 min) — Ensures elution of DEET (approx. RT 10-12 min) and "bakes out" heavier matrix lipids.

Mass Spectrometry (EI Source) Optimization

DEET fragmentation under Electron Impact (70 eV) is distinct. You must choose between Scan Mode (Identification) and SIM Mode (Quantitation).

  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Solvent Delay: 3.0 - 4.0 min (Must be after solvent peak, before DEET).

Target Ions for SIM (Selected Ion Monitoring)
Ion (

)
TypeRelative AbundanceStructural Origin
119 Quantifier 100% (Base Peak)[M - N(Et)₂]⁺ : Cleavage of the amide bond; loss of the diethylamine group. This is the most stable fragment.
190 Qualifier~45%[M - H]⁺ : Loss of a hydrogen atom.[1] More abundant than the molecular ion (

191).[1]
91 Qualifier~30-40%Tropylium Ion (C₇H₇⁺) : Characteristic of the toluene substructure.
191 ID Check~15-20%Molecular Ion (M⁺) : Weak intensity; often unreliable for low-level quantitation.

Analyst Note: Do not rely solely on


 191 for quantitation. The signal-to-noise ratio for 

119 is significantly superior (approx. 5x higher).

Part 2: Visualizing the Workflow

The following diagram illustrates the critical decision points in the DEET analysis workflow, specifically highlighting where "Activity" (chemical stickiness) can ruin data quality.

DEET_Workflow Sample Sample Matrix (Plasma/Water/Formulation) Extract Extraction (LLE/SPE) *Remove Lipids* Sample->Extract Clean-up Inlet GC Inlet (250°C) *Risk: Active Sites* Extract->Inlet Injection Column Separation (DB-5ms) *Risk: Overload* Inlet->Column Volatilization MS_Source MS Detection (EI) Target: m/z 119 Column->MS_Source Elution Data Quantitation (SIM Mode) MS_Source->Data Signal Processing Data->Inlet Troubleshoot: Tailing

Figure 1: Critical Control Points in DEET Analysis. Note the "Inlet" node is a high-risk area for analyte adsorption.

Part 3: Troubleshooting Center (FAQs)

Category 1: Peak Shape Issues

Q: Why is my DEET peak tailing (Asymmetry > 1.5)? A: DEET contains an amide functionality (


), which is a Hydrogen Bond Acceptor.
  • The Cause: It is hydrogen-bonding with exposed silanol groups (Si-OH) in your liner or the head of your column. This is "Activity."

  • The Fix:

    • Liner: Switch to an "Ultra-Inert" or chemically deactivated liner. If the liner contains glass wool, ensure the wool is deactivated.

    • Column Maintenance: Trim 10-20 cm from the front of the column.[2][3] This removes the "guard" section that accumulates non-volatile matrix junk (which creates active sites).

    • Gold Seal: If using an Agilent system, replace the inlet gold seal; these accumulate carbon deposits that adsorb amides.

Q: I see "Ghost Peaks" in my blank run after a high-concentration sample. A: This is Carryover . DEET is semi-volatile and "sticky."

  • The Fix:

    • Syringe Wash: Increase solvent washes (3x Solvent A, 3x Solvent B). Use Acetone or Methanol as one of the wash solvents (DEET is highly soluble in polar organics).

    • Bake-out: Add a "post-run" to your method: 300°C for 3 minutes at high flow (3.0 mL/min).

Category 2: Sensitivity & Quantitation

Q: My calibration curve is non-linear at low concentrations (< 10 ppb). A: This is typical of Adsorption Loss .

  • Mechanism: At low levels, active sites in the inlet "eat" a fixed amount of DEET. Once those sites are saturated, the rest passes through. This causes a "drop-off" at the low end of the curve.

  • Solution: Use an Isotopically Labeled Internal Standard (DEET-d7) .

    • Why? The deuterated analog will bind to the active sites exactly like native DEET. If you lose 10% of your DEET to the liner, you also lose 10% of your IS. The ratio remains constant, correcting the quantitation.

Q: Can I use Phenanthrene-d10 as an Internal Standard? A: Yes, it is the standard for EPA 8270.

  • Caveat: Phenanthrene is a polycyclic aromatic hydrocarbon (PAH). It does not have the amide group. Therefore, it will not track the specific adsorption issues (tailing) that DEET experiences.

  • Verdict: Use Phenanthrene-d10 for general environmental screening. Use DEET-d7 for high-precision toxicology or biological studies.

Part 4: Troubleshooting Logic Tree

Use this decision tree to diagnose poor data quality immediately.

Troubleshooting_Tree Start Problem Detected Issue_Type Identify Symptom Start->Issue_Type Tailing Peak Tailing Issue_Type->Tailing Sens Low Sensitivity Issue_Type->Sens Carry Carryover/Ghost Peaks Issue_Type->Carry Act_Inlet Change Liner (Ultra Inert) Trim Column (10cm) Tailing->Act_Inlet Split_Check Check Split Ratio (Is it too high?) Sens->Split_Check Wash_Syr Increase Syringe Washes (Use Acetone/MeOH) Carry->Wash_Syr Act_Check Fixed? Act_Inlet->Act_Check Col_Replace Replace Column Act_Check->Col_Replace No Sim_Mode Switch to SIM Mode (Target m/z 119) Split_Check->Sim_Mode Inlet_Temp Increase Inlet Temp (Max 280°C) Wash_Syr->Inlet_Temp

Figure 2: Diagnostic logic for common DEET analysis failures.

References

  • United States Environmental Protection Agency (EPA). (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[4][5][6][7] SW-846 Update VI.[7] [Link][4]

  • Centers for Disease Control and Prevention (CDC). (2019).[8] Quantification of DEET and neonicotinoid pesticide biomarkers in human urine.[8] Analytical Bioanalytical Chemistry.[8][9][10] [Link]

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of N,N-Diethyl-m-toluamide (DEET).[9][10][11][12][13] NIST Chemistry WebBook, SRD 69. [Link]

Sources

Reducing side-products in the amidation of 3-acetylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Support Center (Process Chemistry Division) Subject: Troubleshooting & Optimization Guide: Amidation of 3-Acetylbenzoic Acid

Executive Summary: The Dual-Electrophile Challenge

Synthesizing amides from 3-acetylbenzoic acid presents a specific chemoselectivity challenge: the substrate contains two electrophilic centers—the carboxylic acid (target) and the methyl ketone (off-target).[1]

While the carboxylic acid is generally more reactive towards activation, the ketone moiety is susceptible to nucleophilic attack by primary amines, leading to Schiff base (imine) formation . Furthermore, standard activation protocols (e.g., acid chlorides) can inadvertently affect the alpha-protons of the acetyl group.

This guide provides self-validating protocols to maximize regioselectivity and minimize side-products.

Part 1: Troubleshooting & FAQs

Q1: I observe a secondary peak in LC-MS with a mass equivalent to [Product - H₂O]. What is this?

Diagnosis: This is likely the Schiff base (imine) side-product.[1][2] Mechanism: The amine nucleophile attacks the ketone carbonyl instead of (or subsequent to) the amide bond formation. This is reversible but dehydrates to form a stable imine, especially at elevated temperatures or acidic pH.[2] Solution:

  • Thermodynamic Control: Keep the reaction temperature below 25°C. Schiff base formation is endothermic and favored by heat.[2]

  • Kinetic Control: Use a high-velocity coupling agent like HATU or T3P .[1][2] These reagents activate the carboxylic acid so rapidly that amidation outcompetes ketone attack.[2]

Q2: My reaction mixture turned dark brown/black upon adding Thionyl Chloride ( ).

Diagnosis: Alpha-chlorination or polymerization. Mechanism: The acetyl group (


) has acidic alpha-protons.[1][2] Refluxing in neat thionyl chloride can lead to radical chlorination at the methyl position or acid-catalyzed aldol-type condensations.[1]
Solution: 
  • Catalytic DMF: Use strictly catalytic DMF (1-2 drops) to form the Vilsmeier-Haack intermediate, allowing the reaction to proceed at lower temperatures (0°C to RT).[1]

  • Solvent Switch: Dilute with DCM or Toluene rather than using neat

    
    .
    
Q3: Using EDC/NHS, I see a persistent impurity that co-elutes with the product.

Diagnosis:


-acylurea formation.
Mechanism:  The 

-acylisourea intermediate rearranges into a stable

-acylurea byproduct if the amine addition is slow or sterically hindered.[1] Solution:
  • Switch to HATU/DIPEA: This system avoids the rearrangement pathway common to carbodiimides.[2]

  • Order of Addition: Ensure the amine is added immediately after activation (or use a "one-pot" mix if using HATU).

Part 2: Experimental Protocols

Method A: High-Fidelity HATU Coupling (Recommended for Complex Amines)

Best for: Small scale (<5g), valuable amines, or when preventing racemization is critical (if amine is chiral).

Reagents:

  • 3-Acetylbenzoic acid (1.0 equiv)[1][2]

  • Amine (

    
    ) (1.1 equiv)[1][2]
    
  • HATU (1.1 equiv)[1][2]

  • DIPEA (Hunig’s Base) (3.0 equiv)[1][2]

  • DMF (Anhydrous)[1][2]

Protocol:

  • Dissolution: Dissolve 3-acetylbenzoic acid in DMF (

    
     concentration) under 
    
    
    
    .
  • Base Addition: Add DIPEA (2.0 equiv) and cool to 0°C.

  • Activation: Add HATU (1.1 equiv) in one portion. Stir for 15 minutes at 0°C. Color change to yellow/orange indicates active ester formation.[2]

  • Coupling: Add the Amine (1.1 equiv) dissolved in minimal DMF. Add the remaining DIPEA (1.0 equiv).[1][2]

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.[1][2] Complete conversion usually occurs within 2-4 hours.[1][2]

  • Workup: Dilute with EtOAc. Wash sequentially with:

    • 
       (removes excess amine/DIPEA) — Skip if product is acid-sensitive.[1][2]
      
    • Sat.

      
       (removes unreacted acid/HATU byproducts).[1][2]
      
    • Brine.[1][2][3]

  • Drying: Dry over

    
     and concentrate.
    
Method B: The "Soft" Acid Chloride Route (Scalable)

Best for: Large scale (>10g), simple amines, cost-sensitive processes.

Reagents:

  • 3-Acetylbenzoic acid (1.0 equiv)[1][2]

  • Oxalyl Chloride (1.2 equiv) [Gentler than Thionyl Chloride][1][2]

  • DMF (Catalytic, 2-3 drops)[1]

  • DCM (Anhydrous)[1][2]

  • Triethylamine (

    
    ) (2.0 equiv)[1][2]
    

Protocol:

  • Slurry: Suspend 3-acetylbenzoic acid in DCM (

    
    ) at 0°C.
    
  • Catalyst: Add 2 drops of dry DMF.

  • Chlorination: Add Oxalyl Chloride dropwise over 30 minutes. Gas evolution (

    
    ) will occur.[1][2]
    
  • Aging: Stir at RT for 2 hours until the solution becomes clear (indicates Acid Chloride formation).

  • Concentration (Critical): Evaporate the solvent and excess oxalyl chloride under reduced pressure (keep bath

    
    ). Redissolve the residue in fresh DCM. This removes HCl which catalyzes Schiff base formation.[2]
    
  • Coupling: Add the amine and

    
     to the fresh DCM solution at 0°C.
    
  • Quench: Water wash after 1 hour.

Part 3: Comparative Data & Decision Matrix

FeatureMethod A (HATU)Method B (Oxalyl Chloride)Method C (EDC/HOBt)
Primary Risk CostMoisture sensitivity

-acylurea side product
Schiff Base Risk Low (Fast kinetics)Medium (If HCl not removed)Medium (Slow kinetics)
Purification Aqueous workup usually sufficientDistillation/CrystallizationColumn often required
Scale Suitability mg to gramsGrams to KilosGrams

Part 4: Visualizing the Pathway

The following diagram illustrates the competition between the desired amidation pathway and the undesired Schiff base formation.

ReactionPathways Start 3-Acetylbenzoic Acid (Substrate) Act Activated Species (Active Ester/Acid Chloride) Start->Act Activation (HATU or SOCl2) Side1 SIDE PRODUCT A (Schiff Base/Imine) Start->Side1 Path 2: Ketone Attack (Slow, Thermodynamic) Product DESIRED PRODUCT (3-Acetylbenzamide) Act->Product Path 1: Amidation (Fast, Kinetic Control) Side2 SIDE PRODUCT B (N-Acylurea) Act->Side2 Rearrangement (If amine hindered) Amine Amine Nucleophile (R-NH2) Amine->Product Amine->Side1

Caption: Kinetic competition between Amidation (Green) and Schiff Base/Rearrangement side reactions (Red).[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 220324, 3-Acetylbenzoic acid.[1][2] Retrieved from [Link]

  • Organic Chemistry Portal. Amide Synthesis by Acylation. Retrieved from [Link][1][2]

  • Chemistry LibreTexts (2020). Reactions of Aldehydes and Ketones with Amines (Schiff Base Formation). Retrieved from [Link]

Sources

Technical Support Center: Optimization of Catalytic Amidation

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've designed this technical support center to provide researchers, scientists, and drug development professionals with practical, in-depth guidance on optimizing catalytic amidation reactions. This guide moves beyond simple protocols to explain the "why" behind experimental choices, ensuring a deeper understanding and more effective troubleshooting.

Catalytic amidation represents a significant advancement in amide bond synthesis, offering a more atom-economical and environmentally friendly alternative to traditional methods that rely on stoichiometric activating agents.[1][2] However, like any sophisticated chemical transformation, it is not without its challenges. This guide is structured to address the common issues encountered in the lab, providing both troubleshooting solutions and a foundational understanding of the reaction's intricacies.

Frequently Asked Questions (FAQs)

This section addresses high-level questions about catalytic amidation, providing a quick reference for fundamental concepts.

Q1: What is the primary advantage of catalytic amidation over traditional coupling methods?

A: The primary advantage is improved atom economy and reduced waste. Traditional methods often employ stoichiometric activating agents like carbodiimides (e.g., EDC) or phosphonium salts (e.g., PyBOP), which generate significant amounts of byproducts. Catalytic amidation, in its ideal form, involves the direct condensation of a carboxylic acid and an amine, with water as the only stoichiometric byproduct.[3] This aligns with the principles of green chemistry by minimizing waste and often utilizing less hazardous materials.[1]

Q2: What are the most common classes of catalysts used for direct amidation?

A: Boron-based catalysts, particularly boric acid and its derivatives (boronic acids and borate esters), are a major class due to their low cost and effectiveness.[4] Group (IV) metals like titanium and zirconium also feature prominently in catalytic systems. Additionally, various transition metals and organocatalysts have been developed for specific applications.[1]

Q3: Is water removal always necessary for a successful catalytic amidation?

A: While some small-scale reactions reported in the literature claim success without active water removal, on a larger, multi-gram scale, it is generally essential for achieving high conversions.[3] The accumulation of water can impede the catalytic cycle and shift the reaction equilibrium away from the desired amide product.[3]

Q4: Can catalytic amidation be used for peptide synthesis?

A: Yes, certain catalytic systems have been successfully applied to peptide synthesis, including the use of Fmoc-protected amino acids.[1] However, maintaining chiral integrity and avoiding racemization is a critical challenge, especially at the elevated temperatures that some catalytic systems require.[1] Careful selection of the catalyst and optimization of reaction conditions are crucial for successful peptide synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section provides a detailed, question-and-answer-formatted guide to troubleshoot specific experimental problems.

Problem 1: Low or No Amide Yield

Q: My reaction shows very low conversion to the desired amide, even after an extended reaction time. What are the likely causes and how can I address them?

A: Low or no yield is one of the most common issues in catalytic amidation. The root cause often lies in one or more of the following factors:

  • Inefficient Water Removal: As the reaction produces water, its presence can inhibit catalyst activity and reverse the reaction.

    • Solution: Ensure your water removal method is effective. For azeotropic removal with a Dean-Stark apparatus, confirm that the solvent forms an azeotrope with water (e.g., toluene) and that the reflux rate is adequate.[3] If using molecular sieves, ensure they are properly activated (dried at high temperature under vacuum) and used in sufficient quantity. For larger scale reactions, a Dean-Stark apparatus is often more practical and efficient.[3]

  • Formation of Unreactive Ammonium Salts: Carboxylic acids and amines can form a stable ammonium salt, which is often unreactive under catalytic conditions.[1]

    • Solution: This is particularly problematic with highly acidic carboxylic acids and basic amines. Increasing the reaction temperature can sometimes overcome the stability of the salt and favor amide formation.[1] It's also crucial to run a control reaction without the catalyst at your desired temperature to assess the background thermal amidation rate.[1]

  • Catalyst Deactivation: The catalyst may be deactivated by impurities in the starting materials or solvent, or by the reaction conditions themselves.

    • Solution: Ensure all reagents and solvents are pure and dry. Catalyst deactivation can also occur through sintering (loss of active surface area at high temperatures) or poisoning by certain functional groups on the substrates.[5] If catalyst deactivation is suspected, a higher catalyst loading might be necessary, or a different, more robust catalyst may be required.

  • Poor Substrate Reactivity: Not all carboxylic acids and amines are equally reactive.

    • Solution: Sterically hindered substrates or electronically deactivated substrates (e.g., anilines with electron-withdrawing groups) can be challenging. For such cases, a more active catalyst system may be needed. For example, borate esters have shown better reactivity with poorly nucleophilic anilines compared to boric acid. Some substrates with coordinating groups, like 2-aminopyridine, can chelate to the catalyst and inhibit its activity.[6]

Problem 2: Catalyst Inactivity or Poor Performance

Q: I've chosen a literature-reported catalyst, but it's not performing as expected with my substrates. Why might this be, and what are my options?

A: The "no one-size-fits-all" principle is very true for catalytic amidation. A catalyst that works well for one set of substrates may be ineffective for another.

  • Substrate-Catalyst Mismatch: The electronic and steric properties of your specific carboxylic acid and amine play a crucial role.

    • Solution: Consult literature for examples with substrates similar to yours. If you are working with challenging substrates like heterocyclic compounds or amino acids, you may need a more specialized catalyst. For instance, certain complex boronic acid derivatives have been designed to handle a broader range of functional groups.

  • Incorrect Catalyst Handling: Some catalysts are sensitive to air or moisture.

    • Solution: Review the handling and storage recommendations for your specific catalyst. Ensure that reactions are set up under an inert atmosphere (e.g., nitrogen or argon) if required.

  • Mechanistic Considerations: The catalytic mechanism can be complex and may involve the cooperative action of multiple catalyst molecules.[2]

    • Solution: For boron-based catalysts, the formation of B-O-B bridged species can be crucial for activating the carboxylic acid.[4] This implies that factors influencing the equilibrium between monomeric and dimeric/trimeric forms of the catalyst (like the presence of water) can significantly impact reactivity.[4]

Problem 3: Side Reactions and Impurity Formation

Q: My reaction is producing significant byproducts. What are the common side reactions and how can I minimize them?

A: While catalytic amidation is generally a clean reaction, side reactions can occur, especially under harsh conditions.

  • Thermal Decomposition: At high temperatures, substrates or the product amide may decompose.

    • Solution: Try to lower the reaction temperature. This may require screening for a more active catalyst that operates under milder conditions. Some modern catalysts can facilitate amidation at or near room temperature.[4]

  • Racemization of Chiral Substrates: For chiral carboxylic acids, especially amino acids, racemization is a significant concern at elevated temperatures.[1]

    • Solution: Use a catalyst system known to operate at lower temperatures. Some organocatalytic systems have been specifically designed for peptide synthesis to minimize racemization.[1]

  • Anhydride Formation: Carboxylic acids can sometimes form anhydrides, especially in the presence of a dehydrating catalyst.

    • Solution: This is generally less of a concern in direct amidation but can be influenced by the specific catalyst and reaction conditions. Careful monitoring of the reaction profile by techniques like HPLC or NMR can help identify such intermediates.

Experimental Protocols and Data

General Protocol for a Boronic Acid-Catalyzed Amidation

This protocol provides a starting point for optimizing a catalytic amidation reaction using a generic boronic acid catalyst.

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a Dean-Stark apparatus, add the carboxylic acid (1.0 equiv), the amine (1.0-1.2 equiv), and the boronic acid catalyst (1-10 mol%).

  • Solvent Addition: Add a solvent that forms an azeotrope with water (e.g., toluene, xylene) to achieve a concentration of 0.1-0.5 M.

  • Reaction: Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Monitoring: Track the progress of the reaction by TLC, LC-MS, or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure will vary depending on the properties of the product but may involve washing with an aqueous base (e.g., NaHCO₃) to remove unreacted carboxylic acid and the boronic acid catalyst, followed by extraction with an organic solvent, drying, and concentration under reduced pressure.

  • Purification: Purify the crude product by column chromatography, crystallization, or distillation as required.

Table 1: Comparison of Common Boron-Based Catalysts
CatalystTypical Loading (mol%)Common Reaction TemperatureAdvantagesLimitations
Boric Acid5-20High (reflux in toluene/xylene)Very low cost, readily available.Limited activity with challenging substrates (e.g., anilines, heterocyclic amines).
Phenylboronic Acid1-10Moderate to HighGood general-purpose catalyst.May have limited scope with highly functionalized or sensitive substrates.
Electron-Deficient Arylboronic Acids1-5LowerHigher activity, can catalyze reactions at lower temperatures.[7]Higher cost, may be less stable.
Borate Esters5-15Moderate to HighImproved reactivity with poorly nucleophilic amines.May be sensitive to hydrolysis.

Visualizing the Workflow

A systematic approach is key to successfully optimizing a catalytic amidation reaction. The following diagram outlines a general workflow for this process.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analysis & Troubleshooting cluster_2 Phase 3: Optimization A Select Substrates (Carboxylic Acid & Amine) B Choose Initial Catalyst (e.g., Phenylboronic Acid) A->B C Select Solvent & Water Removal Method (e.g., Toluene, Dean-Stark) B->C D Run Initial Reaction (e.g., 5 mol% catalyst, reflux) C->D E Analyze Reaction Outcome (Yield, Purity) D->E F Low/No Yield? E->F G Side Products? E->G H Racemization? E->H I Screen Different Catalysts (e.g., Borate Esters, Electron-Deficient Boronic Acids) F->I Yes J Vary Catalyst Loading F->J Yes K Optimize Temperature F->K Yes M Successful Reaction F->M No G->K Yes L Screen Solvents G->L Yes G->M No H->I Yes H->K Yes H->M No I->M J->M K->M L->M

Caption: A general workflow for the optimization of catalytic amidation reactions.

References

  • Gribble, M. et al. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 26(11), 3366. [Link]

  • Sheppard, T.D. (n.d.). Catalytic Amidation Guide. Catalytic Amidation. [Link]

  • NPTEL-NOC IITM. (2020, September 5). Lecture 54 - Seg 2, Chap 10: Catalysis & Catalytic Reactors - Catalyst Deactivation & Classification [Video]. YouTube. [Link]

  • Chemical Engineering Guy. (2021, April 15). Catalyst deactivation [Video]. YouTube. [Link]

  • Sheppard, T.D. et al. (n.d.). Catalytic Amidation. Catalytic Amidation. [Link]

  • Karaluka, V. et al. (2020). Borate-catalysed direct amidation reactions of coordinating substrates. Organic & Biomolecular Chemistry, 18(21), 4025-4029. [Link]

  • Sheppard, T.D. (2017). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]

  • Pedrood, K. et al. (2021). Catalytic and non-catalytic amidation of carboxylic acid substrates. Molecular Diversity, 26(2), 1187-1227. [Link]

  • Arkhipenko, S. et al. (2018). Mechanistic insights into boron-catalysed direct amidation reactions. Chemical Science, 9(4), 1058–1072. [Link]

  • NCERT. (n.d.). Amines. NCERT. [Link]

Sources

Validation & Comparative

Technical Guide: Cross-Reactivity of Antibodies Raised Against N,N-Diethylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of antibody performance for the detection of N,N-diethyl-3-methylbenzamide (DEET) and its structural analogs, specifically N,N-diethylbenzamide (DEB) . For researchers and drug development professionals, distinguishing between the parent compound and its metabolites (e.g., DCBA) or industrial byproducts is critical for accurate pharmacokinetic profiling and environmental monitoring.

This guide compares the performance of antibodies generated via different hapten design strategies , demonstrating how the linkage position on the immunogen dictates the cross-reactivity profile.

The Challenge: Structural Homology in Benzamides

The core challenge in developing immunoassays for DEET is the high structural similarity between the target and its analogs. The antibody binding pocket recognizes specific electronic and steric "epitopes" on the small molecule.

  • Target: N,N-diethyl-3-methylbenzamide (DEET)[1][2]

  • Primary Interference (Metabolite): 3-(diethylcarbamoyl)benzoic acid (DCBA)

  • Primary Interference (Analog): N,N-diethylbenzamide (DEB)

Because small molecules (haptens) are not immunogenic alone, they must be conjugated to a carrier protein (e.g., KLH, BSA). The site of conjugation masks that part of the molecule, leaving the distal portion as the primary determinant for antibody specificity.

Comparative Analysis: Hapten Design Strategies

We compare two primary antibody classes based on the immunogen synthesis strategy.

Strategy A: Ring-Distal Conjugation (Methyl-Functionalized)
  • Mechanism: The hapten is linked to the carrier protein via the meta-methyl group (often converted to a carboxylic acid or spacer).

  • Exposed Epitope: The N,N-diethylamide moiety and the phenyl ring face the solvent and are dominant in antibody recognition.

  • Performance: High affinity for the amide group but lower specificity regarding the ring substituents.

Strategy B: Amide-Distal Conjugation (Nitrogen-Linked)
  • Mechanism: The hapten is linked via the amide nitrogen (modifying the ethyl chains).

  • Exposed Epitope: The 3-methylphenyl (m-toluyl) group is the dominant feature presented to the immune system.

  • Performance: High specificity for the toluene ring structure; discriminates well against DEB (which lacks the methyl) but may cross-react with m-toluic acid.

Performance Comparison Table
FeatureAntibody Type A (Ring-Linked) Antibody Type B (Amide-Linked)
Primary Epitope Diethylamide groupmeta-Toluyl ring
Target (DEET) Recognition High Affinity (

ng/mL)
High Affinity (

ng/mL)
Cross-Reactivity: DEB High (>60%) (Cannot "see" the missing methyl)Low (<5%) (Clearly detects methyl absence)
Cross-Reactivity: DCBA Moderate (10-30%) (Recognizes the amide)High (>50%) (Recognizes the ring)
Best Application General screening of diethylamide repellentsSpecific quantification of DEET in presence of analogs

Technical Insight: For environmental water monitoring where DEB (a common industrial solvent component) might be present, Type B antibodies are superior. For biological monitoring where DCBA is the major metabolite, Type A antibodies are preferred, provided the metabolite fraction is separated or accounted for.

Visualizing the Immunogen Synthesis & Selectivity

The following diagram illustrates the chemical synthesis pathways for generating these distinct immunogens and the resulting antibody recognition logic.

HaptenDesign cluster_StrategyA Strategy A: Ring-Linked (Exposes Amide) cluster_StrategyB Strategy B: Amide-Linked (Exposes Ring) Target Target: DEET (N,N-diethyl-3-methylbenzamide) HaptenA Hapten A (Linker at C3-Methyl) Target->HaptenA Functionalize Methyl HaptenB Hapten B (Linker at Amide N) Target->HaptenB Functionalize Amide Chain Ab_A Antibody A (Binds Diethylamide) HaptenA->Ab_A Immunization ResultA High CR with DEB (Ignores Ring Changes) Ab_A->ResultA Ab_B Antibody B (Binds m-Toluyl Ring) HaptenB->Ab_B Immunization ResultB Low CR with DEB (Detects Methyl Group) Ab_B->ResultB

Caption: Figure 1. Impact of hapten linker positioning on antibody specificity.[3] Strategy B preserves the unique methyl feature of DEET, reducing cross-reactivity (CR) with DEB.

Validated Experimental Protocol: Competitive ELISA

To accurately assess the cross-reactivity (CR) of your antibody, use this self-validating competitive inhibition protocol.

Materials
  • Coating Antigen: DEET-BSA conjugate (heterologous linker preferred to avoid linker antibody recognition).

  • Primary Antibody: Anti-DEET (Type A or B).

  • Competitors: DEET (Standard), DEB, DCBA (diluted in PBS-MeOH 10%).

Step-by-Step Methodology
  • Plate Coating:

    • Coat 96-well microplate with DEET-BSA (1 µg/mL in Carbonate Buffer, pH 9.6).

    • Incubate overnight at 4°C. Wash 3x with PBST (PBS + 0.05% Tween-20).

  • Blocking:

    • Add 200 µL/well of 1% Gelatin or 3% Skim Milk in PBS.

    • Incubate 1h at 37°C to prevent non-specific binding.

  • Competitive Reaction (Critical Step):

    • Add 50 µL of Standard/Sample (DEET or Analog) at varying concentrations (0.01 to 1000 ng/mL).

    • Immediately add 50 µL of Anti-DEET Antibody (optimized titer).

    • Mechanism:[4][5] Free analyte competes with plate-bound antigen for antibody binding sites.

    • Incubate 1h at 37°C. Wash 5x with PBST.

  • Detection:

    • Add 100 µL HRP-conjugated Secondary Antibody (e.g., Goat anti-Rabbit IgG).

    • Incubate 45 min at 37°C. Wash 5x.

  • Signal Development:

    • Add 100 µL TMB Substrate. Incubate 15 min in dark.

    • Stop reaction with 50 µL 2M

      
      . Read Absorbance at 450 nm.
      
Data Analysis & Calculation

Calculate Cross-Reactivity (CR %) using the


 (concentration inhibiting 50% of maximum signal):


  • Interpretation: A CR < 0.1% indicates negligible interference. A CR > 20% requires sample cleanup (e.g., Solid Phase Extraction) prior to analysis.

Troubleshooting & Optimization

If cross-reactivity with DEB is unacceptably high:

  • Heterologous Coating: Use a coating antigen with a different linker chemistry than the immunogen. This reduces antibody binding to the "bridge" and forces recognition of the specific analyte structure.

  • Solvent Modulation: Include 5-10% Methanol in the assay buffer. This can alter the solvation shell of the hydrophobic analytes, potentially destabilizing the weaker binding interaction of the cross-reactant (DEB) while maintaining DEET binding.

  • Pre-Absorption: Incubate the antibody stock with a low concentration of the interfering analog (DEB) to "block" the cross-reactive paratopes before adding to the assay.

References

  • Hapten Design Principles

    • Synthesis of hapten, generation of specific polyclonal antibody and development of ELISA... (2019).[6][7] PLOS One.[8]

  • DEET Toxicology & Analogs

    • Comparative effects of insect repellent N,N-diethylbenzamide... (2009).[9] Inhalation Toxicology.

  • Immunoassay Cross-Reactivity Theory

    • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies.[4] (2021).[4][10] MDPI.

  • DEET Metabolic Profiling

    • Novel exposure biomarkers of N,N-diethyl-m-toluamide (DEET). (2016).[1][6][11] Environment International.

Sources

Comparative Neurotoxicity Guide: DEET vs. Next-Generation Repellents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, N,N-Diethyl-meta-toluamide (DEET) has been the gold standard in insect repellency. However, its lipophilicity and ability to cross the blood-brain barrier (BBB) present distinct neurotoxicological risks, particularly when co-formulated with cholinesterase-inhibiting insecticides.

This guide provides a mechanistic comparison of DEET against Picaridin (Icaridin) , IR3535 , and PMD . While DEET exhibits measurable mammalian neuroactivity via acetylcholinesterase (AChE) inhibition and ion channel modulation, alternatives like Picaridin and IR3535 demonstrate a "neuro-inert" profile in mammalian systems, engaging distinct, insect-specific molecular targets.

Mechanistic Comparison: The Neurotoxicological Landscape

DEET: The Multi-Target Modulator

DEET is not merely a spatial repellent; it is a bioactive modulator of the central nervous system (CNS).

  • Acetylcholinesterase (AChE) Inhibition: DEET acts as a reversible inhibitor of AChE.[1][2] While its affinity is low (mM range) compared to carbamates, it blocks the breakdown of acetylcholine (ACh), leading to synaptic accumulation.

  • Ion Channel Blockade: In mammalian cortical neurons, DEET blocks voltage-gated Na+ and K+ channels in the micromolar range.[3] This mechanism likely underpins the localized numbness (anesthetic effect) reported upon mucosal exposure.[3]

  • Synergistic Toxicity: The critical risk lies in co-exposure . DEET competes for detoxification enzymes (CYP450s) and chemically interacts with carbamates (e.g., propoxur) and pyrethroids (e.g., permethrin), exponentially increasing their neurotoxicity.

IR3535: The Beta-Alanine Analog

Ethyl butylacetylaminopropionate (IR3535) is structurally analogous to the amino acid


-alanine.
  • Mechanism: In insects, it targets M1 muscarinic receptors , inducing an intracellular

    
     rise and inhibiting background 
    
    
    
    channels.[4]
  • Mammalian Safety: It is rapidly metabolized into the non-toxic free acid form. It shows no significant affinity for mammalian AChE or ion channels, rendering it functionally neuro-inert in humans.

Picaridin: The Piperidine Derivative

Picaridin (Icaridin) is a piperidine derivative that mimics the plant compound piperine.

  • Mechanism: It acts primarily on insect olfactory receptors (Or83b co-receptor complex) rather than CNS enzyme targets.

  • Mammalian Safety: Extensive screening has failed to demonstrate neurotoxicity.[5] It does not inhibit AChE and has low dermal absorption compared to DEET.

Visualizing the Toxicity Pathways

The following diagram illustrates the divergent pathways of DEET versus IR3535/Picaridin in a mammalian context.

NeurotoxicityPathways DEET DEET Exposure BBB Blood-Brain Barrier Penetration DEET->BBB High Lipophilicity Alt Picaridin / IR3535 Safe Rapid Metabolism (Renal Excretion) Alt->Safe Low CNS Entry AChE AChE Inhibition (Enzyme Blockade) BBB->AChE CNS Entry Ion Na+/K+ Channel Blockade BBB->Ion Syn Synergy with Permethrin/Carbamates AChE->Syn Enzyme Competition Neuro Neurotoxicity (Seizures, Motor Deficits) Ion->Neuro High Dose Syn->Neuro Amplified Toxicity Safe->Neuro No Effect

Figure 1: Comparative pathway analysis showing DEET's CNS penetration and synergistic potential versus the metabolic clearance of alternatives.

Quantitative Toxicity Profile

The following data consolidates mammalian safety metrics. Note the distinction between "toxicity to insects" (efficacy) and "toxicity to mammals" (safety).

CompoundChemical ClassMammalian Oral LD50 (Rat)Dermal AbsorptionNeurotoxic Mechanism (Mammal)Synergy Risk (w/ Permethrin)
DEET Toluamide~2,000 - 3,000 mg/kgHigh (~18-20%)AChE Inhibition, Ion Channel BlockHigh
Picaridin Piperidine> 2,200 mg/kg (Est.)Low (<6%)None IdentifiedNegligible
IR3535 Amino Acid Deriv.> 5,000 mg/kgModerate (~13%)None (Rapid Metabolism)Low
PMD Terpenoid> 2,400 mg/kgVariableNone IdentifiedLow

Note: "Category III" toxicity (LD50 > 500 mg/kg) is standard for these compounds. The differentiator is not the lethal dose, but the sub-lethal neuro-modulatory effects.

Experimental Protocols for Neurotoxicity Screening

For researchers developing new formulations, the following self-validating protocols are recommended to assess neurotoxic potential.

Protocol A: High-Throughput AChE Inhibition Assay (Ellman Method)

Objective: Determine if the test compound inhibits Acetylcholinesterase, a proxy for cholinergic neurotoxicity.

  • Preparation:

    • Enzyme: Recombinant human AChE (rhAChE) or electric eel AChE.

    • Substrate: Acetylthiocholine iodide (ATCh).

    • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

    • Test Compounds: Dissolve DEET (positive control) and Test Article in DMSO.

  • Workflow:

    • Plate 150 µL of 0.1 M phosphate buffer (pH 8.0) into 96-well microplate.

    • Add 20 µL of Test Article (concentration range: 1 µM to 10 mM).

    • Add 20 µL of AChE solution (0.2 U/mL). Incubate for 10 min at 25°C.

    • Initiation: Add 10 µL of DTNB/ATCh mixture.

  • Measurement:

    • Monitor absorbance at 412 nm every 30 seconds for 10 minutes using a kinetic microplate reader.

  • Validation:

    • Calculate % Inhibition relative to solvent control.[6]

    • Pass Criteria: DEET should show inhibition at high concentrations (mM range). Propoxur (positive control) should show IC50 in µM range.

Protocol B: Micro-Electrode Array (MEA) Network Activity

Objective: Assess functional neurotoxicity (seizure liability) in a live neuronal network.

  • Cell Culture:

    • Seed primary rat cortical neurons on PEI-coated MEA chips (48-well format).

    • Culture for 14-21 days until a stable synchronous bursting network is established.

  • Baseline Recording:

    • Record spontaneous electrical activity (spikes/bursts) for 30 minutes in culture medium.

  • Exposure:

    • Apply Test Article (cumulative dosing: 1, 10, 100, 1000 µM).

    • Record for 30 minutes per concentration.

  • Analysis Parameters:

    • Mean Firing Rate (MFR): General excitability.

    • Network Burst Duration: Indicator of seizure-like discharges.

    • Synchrony Index: Measure of network connectivity.

  • Interpretation:

    • Neurotoxicity: Significant decrease in MFR or Synchrony.

    • Seizure Liability: Increase in Burst Duration or frequency (hyperexcitability).

Visualizing the Screening Workflow

ExperimentalWorkflow cluster_biochem Biochemical Screen cluster_func Functional Screen Sample Test Compound (DEET/Alt) AChE AChE Assay (Ellman's Method) Sample->AChE MEA MEA Chip (Rat Cortical Neurons) Sample->MEA Read1 Absorbance @ 412nm AChE->Read1 Decision Safety Profile Assessment Read1->Decision Enzyme Inhibition? Read2 Burst Analysis (Spikes/Sec) MEA->Read2 Read2->Decision Hyperexcitability?

Figure 2: Dual-tier screening workflow combining biochemical enzyme assays with functional neuronal network analysis.

Synergistic Risk: The "Cocktail Effect"

The most significant neurotoxic risk involving DEET is not its solitary use, but its combination with Permethrin (often used on clothing).

  • Mechanism: Permethrin delays the closing of voltage-gated Na+ channels, causing repetitive firing. DEET inhibits the esterases responsible for hydrolyzing permethrin.

  • Result: This "double hit" prevents the breakdown of the neurotoxin (permethrin) while simultaneously stressing the nervous system, leading to enhanced sensorimotor deficits and neuronal cell death in the cortex and hippocampus.

  • Recommendation: Formulation scientists should avoid co-formulating DEET with pyrethroids. Picaridin does not inhibit these esterases to the same degree, making it a safer companion for permethrin-treated gear.

References

  • Corbel, V., et al. (2009). Evidence for inhibition of cholinesterases in insect and mammalian nervous systems by the insect repellent deet.[1][7][8] BMC Biology.[8] Link

  • Swale, D. R., et al. (2014). Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET).[3] PLOS ONE.[8] Link

  • Abou-Donia, M. B., et al. (2001). Subchronic Dermal Application of N,N-Diethyl m-Toluamide (DEET) and Permethrin to Adult Rats... Causes Diffuse Neuronal Cell Death. Experimental Neurology.[9] Link

  • Environmental Protection Agency (EPA). Picaridin: Acute Toxicity Data and Ecological Effects.Link

  • World Health Organization (WHO). Specifications and Evaluations for Public Health Pesticides: IR3535.Link

  • Vassallo, A., et al. (2017). Interlaboratory evaluation of a microelectrode array-based assay for neurotoxicity screening. NeuroToxicology.[2][3][5][8][9] Link

Sources

A Comparative Guide to the Inter-laboratory Validation of Quantitative Assays for N,N-diethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) is a cornerstone of quality control and regulatory compliance. N,N-diethylbenzamide (DEB), a compound with various pharmaceutical applications, requires robust analytical methods to ensure its efficacy and safety. This guide provides an in-depth comparison of the principal analytical techniques for DEB quantification—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—with a focus on the parameters essential for inter-laboratory validation.

The objective of an inter-laboratory validation, often referred to as a collaborative study or round-robin test, is to establish the reproducibility and reliability of an analytical method when performed by different analysts in different laboratories. This process is critical for standardizing methodologies and ensuring consistent results across the pharmaceutical industry. The principles of such validation are grounded in guidelines from regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP)[1][2].

This guide will delve into the technical nuances of HPLC and GC methods for DEB analysis, present comparative data from various validation studies, and provide a detailed protocol for a standard HPLC-UV method as a foundational example for laboratories seeking to validate their own assays.

Principles of Analytical Methods for N,N-diethylbenzamide Quantification

The two most prevalent chromatographic techniques for the quantitative analysis of N,N-diethylbenzamide are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice between these methods is often dictated by the sample matrix, the required sensitivity, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are non-volatile or thermally labile[3][4]. For DEB, reversed-phase HPLC with ultraviolet (UV) detection is the most common approach. In this method, a liquid mobile phase carries the sample through a column packed with a nonpolar stationary phase. The separation is based on the differential partitioning of DEB between the mobile and stationary phases.

Gas Chromatography (GC):

GC is a powerful technique for the separation and analysis of volatile and thermally stable compounds[3][4]. When coupled with a mass spectrometer (GC-MS), it provides high sensitivity and specificity. For DEB analysis, a sample is vaporized and injected into a column where it is separated based on its boiling point and interaction with the stationary phase. While highly effective, GC may sometimes require derivatization for less volatile compounds to improve their chromatographic properties[5].

Comparative Analysis of HPLC and GC Methods

The selection of an analytical method for inter-laboratory validation depends on a thorough evaluation of its performance characteristics. The following tables summarize typical validation parameters for HPLC-UV and GC-MS methods for the quantification of N,N-diethyl-meta-toluamide (DEET), a structurally analogous compound to DEB, which serves as a reliable proxy for this comparison.

Table 1: Comparison of HPLC-UV and GC-MS Method Performance for DEET Analysis

Performance ParameterHPLC-UVGC-MS
Linearity (Correlation Coefficient, r²) > 0.998[6]> 0.99[7]
Accuracy (Recovery, %) 99.5 - 100.2%92% ± 8%[7]
Precision (Repeatability, %RSD) < 2%1.3 - 8%[7]
Intermediate Precision (%RSD) < 2%3%[7]
Limit of Quantification (LOQ) 0.09 mg/L[6]1 ng/mL[7]
Typical Run Time ~11 min~30 min

Table 2: Typical Chromatographic Conditions

ParameterHPLC-UVGC-MS
Column C18 reversed-phaseCapillary column (e.g., Optima-17)
Mobile Phase/Carrier Gas Methanol:Acetonitrile:WaterNitrogen or Helium
Detector UV-Vis or Photodiode Array (PDA)Mass Spectrometer (MS) or Flame Ionization Detector (FID)
Temperature Ambient or controlled ovenTemperature programmed
Sample Preparation Dilution, extractionDilution, extraction, potential derivatization

Causality behind Experimental Choices: The choice of a C18 column in HPLC is due to its hydrophobicity, which provides good retention and separation for a moderately polar compound like DEB. The mobile phase composition is optimized to achieve a balance between resolution and analysis time. In GC, the choice of a capillary column with a specific stationary phase is critical for achieving the necessary separation efficiency for the analyte and any potential impurities.

Experimental Protocol: Inter-laboratory Validation of an HPLC-UV Method for N,N-diethylbenzamide Quantification

This section outlines a detailed, step-by-step methodology for a collaborative study to validate an HPLC-UV method for the quantification of DEB in a pharmaceutical formulation.

3.1. Objective:

To assess the precision (repeatability and reproducibility) and accuracy of a specific HPLC-UV method for the quantification of N,N-diethylbenzamide across multiple laboratories.

3.2. Materials and Reagents:

  • N,N-diethylbenzamide reference standard (purity ≥ 99.5%)

  • HPLC-grade acetonitrile, methanol, and water

  • Phosphoric acid or other suitable buffer components

  • DEB-containing test samples (e.g., cream, solution)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (e.g., 0.45 µm PTFE)

3.3. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

3.4. Preparation of Solutions:

  • Mobile Phase: A degassed mixture of acetonitrile and water (e.g., 60:40 v/v), with the pH adjusted to a suitable value (e.g., 3.0) with phosphoric acid. The exact ratio should be optimized during method development.

  • Standard Stock Solution: Accurately weigh and dissolve a known amount of DEB reference standard in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the test samples (e.g., 10-150 µg/mL).

  • Sample Preparation: Accurately weigh a portion of the test sample and extract the DEB with a suitable solvent (e.g., methanol). Dilute the extract with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

3.5. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: Wavelength of maximum absorbance for DEB (e.g., 270 nm)

3.6. Validation Parameters to be Assessed:

Each participating laboratory will analyze the provided samples and report the following:

  • Specificity: The ability to assess the analyte in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of DEB in a placebo sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by injecting the calibration standards and performing a linear regression of the peak area versus concentration.

  • Accuracy: The closeness of the test results to the true value. This is assessed by analyzing samples with known concentrations of DEB (spiked samples) and calculating the percent recovery.

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is determined by performing multiple injections of the same sample.

    • Intermediate Precision: The precision within a laboratory under different conditions (e.g., different days, different analysts, different equipment).

    • Reproducibility (Inter-laboratory precision): The precision between different laboratories. This is the primary outcome of the collaborative study.

3.7. Data Analysis:

The data from all participating laboratories will be statistically analyzed to determine the overall method performance. This includes calculating the mean, standard deviation, and relative standard deviation (%RSD) for accuracy and precision parameters. The Horwitz ratio (HorRat) can be used to assess the acceptability of the inter-laboratory precision.

Visualization of Workflows and Relationships

Experimental Workflow for Inter-laboratory Validation

G cluster_prep Preparation Phase cluster_execution Execution Phase (Each Laboratory) cluster_analysis Analysis & Reporting Phase A Develop & Optimize Analytical Method B Prepare Validation Protocol A->B C Distribute Protocol, Standards & Samples to Participating Labs B->C D Method Familiarization & System Suitability C->D E Analyze Samples (Specificity, Linearity, Accuracy, Precision) D->E F Report Results to Coordinating Laboratory E->F G Statistical Analysis of All Data F->G H Assess Method Reproducibility G->H I Prepare Final Validation Report H->I

Caption: Workflow for a typical inter-laboratory validation study.

Logical Relationship of Key Validation Parameters

G Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate Reproducibility Reproducibility Precision->Reproducibility

Sources

A Comparative Analysis of the Repellent Spectrum of Benzamides and Other Key Synthetic Repellents

Author: BenchChem Technical Support Team. Date: February 2026

In the ongoing battle against vector-borne diseases, personal protective measures remain a cornerstone of prevention. Among the arsenal of available tools, topical repellents are paramount. The benzamide class of compounds, most notably N,N-diethyl-m-toluamide (DEET), has long been the gold standard for broad-spectrum repellency. This guide provides a comprehensive comparative analysis of the repellent spectrum of key benzamides and other significant synthetic repellents, namely Picaridin and IR3535. We will delve into their efficacy against a range of arthropods, the experimental methodologies used to evaluate their performance, and the underlying mechanisms of action and structure-activity relationships that dictate their repellent properties. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel repellent technologies.

Introduction to Benzamides and Other Synthetic Repellents

Benzamides are a class of organic compounds characterized by a benzene ring attached to an amide functional group. The prototypical and most widely used benzamide repellent is DEET, developed by the U.S. Army in 1946.[1] Its long history of use and proven efficacy against a wide array of biting arthropods have made it a benchmark for repellent development.[2] Another notable benzamide is N,N-diethylbenzamide (DEB), which has also demonstrated significant repellent activity.[3]

For a comprehensive comparison, it is essential to evaluate benzamides alongside other prominent synthetic repellents. Picaridin (icaridin), a piperidine derivative, and IR3535® (ethyl butylacetylaminopropionate), a derivative of the amino acid β-alanine, are two such compounds that have gained widespread use and regulatory approval.[4][5] These molecules offer alternatives to DEET, with different physicochemical properties and, in some cases, a more favorable cosmetic feel.[4]

Comparative Repellent Spectrum

The "repellent spectrum" refers to the range of arthropod species against which a compound is effective. An ideal repellent would possess a broad spectrum of activity against a variety of medically important vectors. The following sections and tables summarize the comparative efficacy of DEET, N,N-diethylbenzamide, Picaridin, and IR3535 against key arthropod groups.

Mosquitoes

Mosquitoes are the primary vectors for numerous devastating diseases, including malaria, dengue, Zika, and West Nile virus. Consequently, the majority of repellent research has focused on their efficacy against various mosquito species.

Table 1: Comparative Efficacy of Repellents Against Mosquitoes

RepellentAedes aegypti (Dengue, Zika)Anopheles gambiae (Malaria)Culex quinquefasciatus (West Nile Virus)
DEET High efficacy; complete protection for ~5 hours at 23.8% concentration.[1]High efficacy; 100% protection at 0.75g application in lab studies.[6][7]High efficacy; 20% concentration provides ~6 hours of protection.[8]
N,N-diethylbenzamide (DEB) Good efficacy; comparable to DEET in some studies.[9]Good efficacy; 100% protection at 1.25g application in lab studies.[6][7]Good efficacy; ~99% protection for up to 9 hours at 10 mg/cm².[9]
Picaridin High efficacy; 20% concentration is comparable or superior to DEET.[4]High efficacy; comparable to DEET.High efficacy; comparable to DEET.
IR3535 Moderate to high efficacy; 20% concentration provides ~3 hours of protection.[8]Moderate efficacy.High efficacy; 20% concentration provides ~6.5 hours of protection.[8]
Ticks

Ticks are vectors for a variety of serious illnesses, including Lyme disease, Rocky Mountain spotted fever, and tick-borne encephalitis. The efficacy of repellents against ticks is a critical factor in their overall public health value.

Table 2: Comparative Efficacy of Repellents Against Ticks

RepellentIxodes scapularis (Lyme Disease)Amblyomma americanum (Lone Star Tick)Dermacentor reticulatus
DEET Effective, but may require higher concentrations (≥25%) for prolonged protection.[10] Described as a contact irritant for ticks.[11]Effective, but efficacy can be variable.[11]High concentrations needed for effective repellency.
N,N-diethylbenzamide (DEB) Data limited, but generally considered effective against ticks.[2]Data limited.Data limited.
Picaridin High efficacy; considered equally as effective as DEET.[4]High efficacy.High efficacy.
IR3535 Moderately effective.[12]Moderately effective.Moderately effective.
Flies and Other Arthropods

Biting flies, such as sand flies, stable flies, and black flies, are not only a nuisance but can also transmit diseases like leishmaniasis and onchocerciasis.

Table 3: Comparative Efficacy of Repellents Against Flies and Other Arthropods

RepellentBiting Flies (e.g., Tabanidae, Stomoxys)Sand Flies (Phlebotominae)Fleas (Siphonaptera)
DEET Effective against a variety of biting flies, including tabanids (horse flies).[1][13]Effective.Effective.[1]
N,N-diethylphenylacetamide (DEPA) Effective against black flies and horse flies.[3]Effective.Effective against rat fleas.[3]
Picaridin Effective against a broad range of biting flies.Effective.Effective.
IR3535 Broad-spectrum activity against flies.[5] However, some studies suggest it may be less effective against certain species.[5]Effective; laboratory studies show protection for 5.9–10.4 hours.[14]Limited data, but generally considered effective.

Structure-Activity Relationships and Mechanism of Action

The repellent activity of benzamides and other synthetic molecules is intrinsically linked to their chemical structure. Understanding these structure-activity relationships (SAR) is crucial for the rational design of new and improved repellents.

The Benzamide Pharmacophore

The core structure of a benzamide repellent consists of the benzene ring and the amide group. Modifications to both of these components can significantly impact the repellent spectrum and potency. For instance, the position of substituents on the benzene ring and the nature of the alkyl groups on the amide nitrogen are critical. In DEET (N,N-diethyl-m-toluamide), the meta-position of the methyl group on the benzene ring is more effective than the ortho or para positions.

cluster_0 Generalized Benzamide Structure cluster_1 DEET (N,N-diethyl-m-toluamide) Benzamide Benzamide R2 R2 R3 R3 DEET_structure DEET_structure R2_deet R2 = CH2CH3 R3_deet R3 = CH2CH3

Caption: Generalized chemical structure of benzamide repellents and the specific structure of DEET.

Quantitative structure-activity relationship (QSAR) studies on amide repellents have shown that molecular parameters related to charge distribution and dipole moment are key determinants of repellency against mosquitoes like Aedes aegypti.[2]

Mechanisms of Repellency

The precise mechanisms by which repellents exert their effects are complex and still under investigation. However, several hypotheses have been proposed:

  • Olfactory Disruption: The primary mechanism is believed to involve the disruption of the insect's olfactory system. Repellents like DEET are thought to interfere with the receptors on mosquito antennae that detect human kairomones such as lactic acid and carbon dioxide.[15] This can manifest in two ways: the "smell and avoid" hypothesis, where the repellent has an inherently unpleasant odor to the insect, and the "bewilderment hypothesis," where the repellent confuses the insect's ability to locate a host.[16]

  • Contact Irritancy: Some repellents, particularly against ticks, are thought to act as contact irritants, inducing the arthropod to move away after physical contact with the treated surface.[11]

  • Neurotoxic Effects: At higher concentrations, some repellents may have neurotoxic effects on insects. DEET has been shown to target octopaminergic synapses in insects, leading to neuroexcitation.[17]

Experimental Protocols for Efficacy Testing

The evaluation of repellent efficacy relies on standardized and reproducible experimental protocols. The following are two of the most common laboratory-based assays.

Arm-in-Cage Assay

The arm-in-cage test is a widely accepted method for evaluating the efficacy of topical repellents against mosquitoes.[18]

cluster_0 Arm-in-Cage Assay Workflow prep Preparation - Recruit and consent volunteers - Rear host-seeking female mosquitoes - Prepare repellent formulations application Repellent Application - Apply a standardized dose of repellent to a defined area on the volunteer's forearm prep->application 1 exposure Exposure - Insert the treated forearm into a cage containing a known number of mosquitoes application->exposure 2 observation Observation - Record the time to the first confirmed bite or landing exposure->observation 3 data Data Analysis - Calculate the Complete Protection Time (CPT) observation->data 4

Caption: A simplified workflow of the arm-in-cage repellency assay.

Detailed Protocol:

  • Volunteer and Mosquito Preparation:

    • Human volunteers are recruited, and informed consent is obtained. The test area on the forearm is washed with unscented soap and rinsed thoroughly.

    • Cages (typically 40x40x40 cm) are populated with a standardized number (e.g., 200) of host-seeking female mosquitoes of a specific species and age.[19]

  • Repellent Application:

    • A precise amount of the repellent formulation is applied evenly to a defined area of the volunteer's forearm. A control arm is typically treated with a placebo or left untreated.

  • Exposure and Observation:

    • The treated forearm is inserted into the mosquito cage for a set period (e.g., 3 minutes) at regular intervals (e.g., every 30-60 minutes).[19]

    • The primary endpoint is the "Complete Protection Time" (CPT), which is the time from repellent application until the first confirmed mosquito bite or landing.[19]

  • Data Interpretation:

    • The CPT is recorded for each volunteer and repellent. Statistical analysis is used to compare the efficacy of different formulations.

Causality Behind Experimental Choices: The use of a standardized number of mosquitoes of a specific age and hunger level ensures a consistent biting pressure, making the results more reproducible. The defined application area and dose allow for accurate comparisons between different repellents.

Spatial Repellency Assay

Spatial repellency assays are designed to evaluate the ability of a volatile chemical to prevent insects from entering a treated space, without direct contact with the repellent source.[5]

cluster_0 Spatial Repellency Assay Setup chamber Test Chamber (e.g., two-chamber olfactometer) attractant Attractant Source (e.g., CO2, human odor) chamber->attractant Control Side repellent Repellent Source (volatile formulation) chamber->repellent Treated Side release Mosquito Release Point release->chamber observation Observation - Count mosquitoes in each chamber after a set time attractant->observation repellent->observation

Caption: A conceptual diagram of a spatial repellency assay.

Detailed Protocol:

  • Apparatus Setup:

    • A multi-chamber system, such as a Y-tube or two-chamber olfactometer, is used. One chamber contains an attractant (e.g., CO2, a human volunteer's hand), while the other contains the attractant plus the volatile repellent.

  • Mosquito Acclimatization and Release:

    • A known number of mosquitoes are released into a central chamber and allowed to acclimatize.[17]

  • Exposure and Data Collection:

    • The mosquitoes are allowed to fly freely between the chambers for a defined period.

    • At the end of the exposure period, the number of mosquitoes in each chamber is counted.

  • Data Analysis:

    • The percentage of repellency is calculated based on the distribution of mosquitoes between the control and treated chambers. The effective dose (ED50), the concentration of repellent that causes 50% of the mosquitoes to be repelled, can also be determined. A recent study on benzaldehyde analogues reported an EC50 for DEET of 25.4 μg/cm².[20]

Causality Behind Experimental Choices: This assay design allows for the differentiation between true spatial repellency (action at a distance) and contact irritancy. The use of a potent attractant ensures that the mosquitoes are actively host-seeking, providing a robust test of the repellent's ability to disrupt this behavior.

Conclusions and Future Directions

The benzamide class of repellents, particularly DEET, continues to be a highly effective and broad-spectrum tool for personal protection against a wide range of disease vectors. N,N-diethylbenzamide also demonstrates comparable efficacy in many instances. When compared to other leading synthetic repellents like Picaridin and IR3535, DEET generally offers the broadest spectrum of activity and the longest duration of protection, especially at higher concentrations. Picaridin, however, presents a viable alternative with a similar efficacy profile and more favorable cosmetic properties. IR3535 is also an effective repellent, particularly against mosquitoes, and is often favored for its excellent safety profile.

The choice of repellent will ultimately depend on the specific application, the target arthropod species, the required duration of protection, and individual user preferences. Future research in this field should focus on the development of novel benzamide derivatives and other chemical classes with improved safety profiles, longer-lasting efficacy, and a broader spectrum of activity. A deeper understanding of the molecular mechanisms of repellency will be instrumental in the rational design of the next generation of personal protective measures against vector-borne diseases.

References

  • Herholz, C., et al. (2016). Efficacy of the repellent N,N-diethyl-3-methyl-benzamide (DEET) against tabanid flies on horses evaluated in a field test in Switzerland. Veterinary Parasitology, 225, 41-46. [Link]

  • Fradin, M. S., & Day, J. F. (2002). Comparative efficacy of insect repellents against mosquito bites. The New England Journal of Medicine, 347(1), 13-18. [Link]

  • Das, M. K., & Ansari, M. A. (2003). Insect Repellent N,N-diethylphenylacetamide: An Update. Journal of Vector Borne Diseases, 40(1-2), 1-10. [Link]

  • Truemeds. (n.d.). N N Diethylbenzamide: View Uses, Side Effects and Medicines. [Link]

  • Staub, D., et al. (2002). Effectiveness of a repellent containing DEET and EBAAP for preventing tick bites. Wilderness & Environmental Medicine, 13(1), 12-20. [Link]

  • Appalachian Mountain Club. (n.d.). Picaridin vs DEET: Which Is the Best Insect Repellent?. [Link]

  • Msangi, S., et al. (2018). Repellent Activity of TRIG (N-N Diethyl Benzamide) against Man-Biting Mosquitoes. Journal of Tropical Medicine, 2018, 9037616. [Link]

  • Frances, S. P., et al. (2009). Percentage protection provided by 20% deet (N,N-diethyl-3-methylbenzamide) and 20% SS220 [(1S, 29S)-2-methylpiperindinyl-3-cyclohexen-1-carboxamide] against all mosquitoes at Redcliffe Airport, Queensland, Australia, in January 2008. Journal of the American Mosquito Control Association, 25(4), 509-511. [Link]

  • Encyclopedia.com. (n.d.). N,N-Diethyl-3-Methyl-benzamide. [Link]

  • Bibbs, C. S., et al. (2022). A new paradigm for personal protection against ticks: efficacy of spatial repellents to reduce host seeking activities in three major tick species of medical importance. bioRxiv. [Link]

  • Singh, N., et al. (2017). Comparative effects of insect repellent N,N -diethylbenzamide, N,N -diethylphenylacetamide, and N,N -diethyl-3- methylbenzamide aerosols on the breathing pattern and respiratory variables in mice. Toxicology and Industrial Health, 33(7), 564-573. [Link]

  • World Health Organization. (2013). Guidelines for efficacy testing of spatial repellents. [Link]

  • Diaz, J. H. (2011). A Review of Arthropod Repellents. In ACS Symposium Series (Vol. 1090, pp. 1-21). American Chemical Society. [Link]

  • Wikipedia. (n.d.). DEET. [Link]

  • Thavara, U., et al. (2004). Comparative efficacy of IR3535 and deet as repellents against adult Aedes aegypti and Culex quinquefasciatus. Journal of the American Mosquito Control Association, 20(3), 283-287. [Link]

  • Biogents AG. (n.d.). Arm-In-Cage test. [Link]

  • Kline, D. L., et al. (2006). A Field Bioassay to Evaluate Potential Spatial Repellents Against Natural Mosquito Populations. Journal of Medical Entomology, 43(3), 463-469. [Link]

  • Microbe Investigations. (n.d.). Arm-in-Cage Test for Mosquito Repellents | Efficacy Testing Service. [Link]

  • World Health Organization. (2023). A bioassay method validation framework for laboratory and semi-field tests used to evaluate vector control tools. Malaria Journal, 22(1), 324. [Link]

  • Thavara, U., et al. (2004). Comparative efficacy of IR3535 and deet as repellents against adult Aedes aegypti and Culex quinquefasciatus. Journal of the American Mosquito Control Association, 20(3), 283-287. [Link]

  • Cameron, D. (2021). What repels ticks naturally?. [Link]

  • Centers for Disease Control and Prevention. (2017). Bioassays to evaluate non-contact spatial repellency, contact irritancy, and acute toxicity of permethrin-treated clothing against nymphal Ixodes scapularis ticks. [Link]

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